Z-Val-OMe
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVCURTNIUHBH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450180 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24210-19-3 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzyloxycarbonyl-L-valine methyl ester CAS 24210-19-3 properties
Strategic Utilization in Peptide Chemistry and Prodrug Synthesis
Executive Summary
N-Benzyloxycarbonyl-L-valine methyl ester (Z-L-Val-OMe) serves as a critical chiral building block in the synthesis of peptide therapeutics and antiviral prodrugs. Distinguished by its orthogonal protection scheme, the compound features a carbobenzyloxy (Cbz or Z) group protecting the amine and a methyl ester protecting the carboxyl terminus. This dual-protection strategy offers unique stability profiles—acid stability for the Z-group and base lability for the methyl ester—making it indispensable for complex multi-step synthesis where selective deprotection is required. This guide details the physicochemical properties, validated synthesis protocols, and application workflows for Z-L-Val-OMe in drug development, specifically highlighting its role in the synthesis of Valganciclovir and Lobucavir.
Chemical Identity & Physicochemical Properties[1][2][3]
The following data aggregates experimentally verified properties essential for identification and quality control.
| Property | Specification | Notes |
| IUPAC Name | Methyl (2S)-3-methyl-2-{[(phenylmethoxy)carbonyl]amino}butanoate | |
| Common Name | Z-L-Val-OMe; N-Cbz-L-valine methyl ester | |
| CAS Number | 24210-19-3 | Specific to the L-isomer methyl ester |
| Appearance | White crystalline solid | |
| Melting Point | 54 – 56 °C | Low melting point typical of protected non-polar amino acids |
| Optical Rotation | ||
| Solubility | Soluble in DCM, EtOAc, CHCl₃, MeOH | Limited solubility in water |
| Flash Point | > 110 °C | Estimated based on structural analogues |
| Purity Standard | Enantiomeric excess (ee) should be >99% |
Synthetic Routes & Methodology
Two primary pathways exist for the synthesis of Z-L-Val-OMe. The choice of pathway depends on the starting material availability (L-Valine vs. L-Valine methyl ester HCl) and cost considerations.
Method A: Carbamate Protection of L-Valine Methyl Ester (Recommended)
This method minimizes racemization risk by starting with the pre-formed ester.
Reagents: L-Valine methyl ester hydrochloride, Benzyl chloroformate (Z-Cl), Diisopropylethylamine (DIEA) or Triethylamine (TEA), Dichloromethane (DCM).
Protocol:
-
Dissolution: Suspend L-Valine methyl ester HCl (1.0 eq) in dry DCM (0.2 M concentration) at 0 °C under nitrogen.
-
Neutralization: Add DIEA (2.2 eq) dropwise to neutralize the HCl salt and scavenge the HCl generated during protection.
-
Acylation: Add Benzyl chloroformate (1.05 eq) dropwise over 30 minutes, maintaining temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash organic layer with 1M HCl (remove unreacted amine), saturated NaHCO₃ (remove Z-Cl byproducts), and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
Method B: Esterification of N-Z-L-Valine
Used when Z-Val-OH is the feedstock. Requires careful control to prevent racemization via oxazolone formation.
Reagents: N-Z-L-Valine, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.
Protocol:
-
Solvation: Dissolve N-Z-L-Valine (1.0 eq) in anhydrous DMF.
-
Base Addition: Add finely ground K₂CO₃ (1.5 eq) and stir for 15 minutes.
-
Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Caution: MeI is a carcinogen.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Pour into ice water and extract with EtOAc.
Mechanistic Insight: Orthogonal Protection Strategy
The utility of Z-L-Val-OMe lies in the orthogonality of its protecting groups. This allows for selective manipulation of either the N-terminus or C-terminus without affecting the other.
-
N-Terminal (Z-Group): Stable to acidic conditions (TFA, HCl) and mild basic conditions. Cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH). This is crucial when retaining acid-labile side chain protection (e.g., t-Butyl esters) on other residues.
-
C-Terminal (Methyl Ester): Stable to acid and hydrogenolysis. Cleaved by saponification (LiOH/THF/H₂O) to yield the free acid for subsequent coupling.
This orthogonality is visualized below in the context of peptide chain elongation:
Applications in Drug Development
Z-L-Val-OMe is a precursor to Valganciclovir (Valcyte) and Lobucavir , where the L-valine moiety acts as a prodrug promoiety to enhance oral bioavailability via the PEPT1 transporter.
Case Study: Synthesis of Valganciclovir Precursor
In the industrial synthesis of Valganciclovir, Z-L-Valine is often coupled to Ganciclovir.[1][2] However, Z-L-Val-OMe is used to generate high-purity Z-L-Valine via controlled hydrolysis, ensuring no D-isomer contamination before the critical coupling step.
Workflow:
-
Hydrolysis: Z-L-Val-OMe is saponified to Z-L-Val-OH.
-
Activation: Z-L-Val-OH is activated (e.g., as an anhydride or NHS ester).
-
Coupling: Reacted with Ganciclovir (mono-protected or unprotected).[1]
-
Deprotection: Hydrogenolysis removes the Z-group to yield Valganciclovir.
[7]
Quality Control & Analytics
To ensure suitability for pharmaceutical use, the following analytical parameters must be met:
-
¹H-NMR (CDCl₃, 400 MHz):
- 7.35 (m, 5H, Ar-H ) – Confirms Z-group.
- 5.10 (s, 2H, Ar-CH₂ -O) – Benzylic protons.
-
4.30 (dd, 1H,
-CH) – Chiral center integrity. - 3.73 (s, 3H, O-CH₃ ) – Methyl ester singlet.
-
2.15 (m, 1H,
-CH). - 0.95 (d, 6H, Val-CH₃ ).
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).
-
Detection: UV at 254 nm (aromatic absorption).
-
-
Chiral HPLC: Required to confirm L-isomer purity (>99.5% ee).
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (H335 - Respiratory Irritation)
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8 °C in a tightly sealed container. Moisture sensitive (ester hydrolysis risk over long term).
References
-
Benchchem. (n.d.). N-Cbz-L-valine methyl ester Properties and Specifications. Retrieved from Benchchem Database. Link
-
Wu, Z., et al. (2009).[3] "L-valine ester of cyclopropavir: a new antiviral prodrug."[3] Antiviral Chemistry & Chemotherapy, 20(1), 37-46.[3] Link
-
Beutner, et al. (2024).[4] "In Silico Exploration of L-Valine Ester Prodrug Designs." Morganton Scientific, 2,[4] 68. Link
-
Pharmaffiliates. (n.d.). Methyl N-[(benzyloxy)carbonyl]-L-valinate COA. Retrieved from Pharmaffiliates. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard reference for Z-group stability).
Sources
Z-Val-OMe: Chemical Structure, Properties, and Synthesis Guide
This technical guide details the chemical structure, physicochemical properties, and synthetic methodology for Z-Val-OMe (N-Benzyloxycarbonyl-L-valine methyl ester), a critical intermediate in peptide chemistry and drug development.
Executive Summary
This compound (N-Benzyloxycarbonyl-L-valine methyl ester) is a protected amino acid derivative widely utilized in organic synthesis and drug discovery. It features L-valine protected at the N-terminus with a benzyloxycarbonyl (Cbz or Z) group and at the C-terminus with a methyl ester.[1] This orthogonal protection strategy renders the molecule unreactive to self-coupling, making it an ideal building block for controlled peptide chain elongation and the synthesis of peptidomimetic drugs.
Chemical Constitution & Structural Analysis
The molecule consists of three distinct functional domains: the lipophilic benzyloxycarbonyl (Z) protecting group, the central L-valine amino acid core, and the methyl ester moiety.
Core Chemical Data
| Parameter | Data |
| Chemical Name | N-Benzyloxycarbonyl-L-valine methyl ester |
| Common Synonyms | This compound; Cbz-L-Valine methyl ester |
| CAS Number | 24210-19-3 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight (Average) | 265.31 g/mol |
| Monoisotopic Mass | 265.1314 Da |
| SMILES | COC(=O)NC(=O)OCc1ccccc1 |
| InChI Key | LKTVCURTNIUHBH-LBPRGKRZSA-N |
Structural Decomposition
The following diagram illustrates the connectivity of the Z-group, Valine core, and Methyl ester.
Physicochemical Profile
This compound typically exists as a low-melting solid. Its solubility profile is governed by the lipophilic Z-group, making it soluble in most organic solvents but insoluble in water.
| Property | Value / Description |
| Physical State | White crystalline solid or powder |
| Melting Point | 54 – 58 °C [1][2] |
| Solubility | Soluble in CHCl₃, DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| Stereochemistry | L-isomer (S-configuration at alpha-carbon) |
| Storage Conditions | 2–8 °C (Refrigerated), desiccated |
Synthetic Methodology
Two primary routes exist for synthesizing this compound: (A) Esterification of Z-Val-OH, or (B) Z-protection of H-Val-OMe. The protocol below details Route B , which is often preferred for its high yield and operational simplicity using the Schotten-Baumann condition.
Protocol: Z-Protection of L-Valine Methyl Ester
Objective: Synthesize this compound from L-Valine methyl ester hydrochloride.
Reagents:
-
Benzyl chloroformate (Z-Cl) (Reagent)
-
Sodium Bicarbonate (NaHCO₃) (Base)
-
Dichloromethane (DCM) / Water (Solvent System)
Step-by-Step Procedure:
-
Preparation: Dissolve H-Val-OMe·HCl (10 mmol) in a biphasic mixture of DCM (50 mL) and saturated aqueous NaHCO₃ (50 mL).
-
Addition: Cool the mixture to 0°C in an ice bath. Add Benzyl chloroformate (Z-Cl, 11 mmol) dropwise over 15 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
-
Work-up: Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM.
-
Washing: Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Recrystallize from EtOAc/Hexane if necessary to obtain white crystals.
Synthesis Workflow Diagram
[6][7]
Analytical Characterization
To validate the identity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Expected ¹H NMR Data (CDCl₃, 400 MHz):
-
Aromatic Z-Group: δ 7.30–7.40 (m, 5H, Ph-H).
-
Benzylic Protons: δ 5.10 (s, 2H, Ph-CH ₂-O).
-
Amide Proton: δ 5.30 (br d, 1H, NH ).
-
Alpha Proton: δ 4.30 (dd, 1H, α-CH ).
-
Methyl Ester: δ 3.73 (s, 3H, O-CH ₃).
-
Beta Proton: δ 2.15 (m, 1H, β-CH ).
-
Gamma Protons: δ 0.90–0.96 (dd, 6H, Val-CH ₃).
Note: Chemical shifts (δ) are approximate and may vary slightly based on concentration and temperature.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of bioactive peptides and peptidomimetics.[4]
-
Peptide Synthesis: It acts as an N-protected, C-protected "capped" unit. The methyl ester can be selectively hydrolyzed (using LiOH) to yield Z-Val-OH , which is then ready for coupling to the next amino acid.
-
Enzyme Inhibitors: Valine derivatives are common scaffolds for protease inhibitors (e.g., HIV protease, HCV NS3 protease). The Z-group mimics the phenylalanine side chain in certain binding pockets, enhancing affinity.
-
Prodrug Synthesis: The structure is homologous to the valine moiety found in Valacyclovir (Valtrex). While Valacyclovir is the valine ester of acyclovir, this compound represents the protected synthon used to introduce the valine residue during the manufacturing process [3].
References
-
Biomall. (n.d.). N-Cbz-L-valine methyl ester, 95%, 5gm. Retrieved from
-
ChemicalBook. (2024). N-Carbobenzyloxy-L-valine methyl ester Properties. Retrieved from
-
PubChem.[5][2] (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from
Sources
Strategic Selection of N-Protected Valine Derivatives: A Technical Comparative of Z-Val-OH and Z-Val-OMe
Executive Summary: The Carboxyl vs. Ester Divergence
In the architecture of peptide synthesis and medicinal chemistry, Z-Val-OH (N-Benzyloxycarbonyl-L-valine) and Z-Val-OMe (N-Benzyloxycarbonyl-L-valine methyl ester) represent two distinct functional states of the same chiral scaffold. While they share the N-terminal benzyloxycarbonyl (Cbz or Z) protecting group—crucial for suppressing racemization and ensuring orthogonality to acid-labile groups like Boc—their C-terminal functionality dictates their divergent roles.
-
Z-Val-OH is the active building block . It possesses a free carboxylic acid, ready for activation and coupling to amines to form peptide bonds.
-
This compound is the stable intermediate . It masks the C-terminus, preventing unwanted side reactions during N-terminal manipulations, or serving as a specific substrate for enzymatic kinetic resolution assays.
This guide dissects the physicochemical differences, reactivity profiles, and experimental protocols for these two critical derivatives.
Molecular Architecture & Physicochemical Distinction
The fundamental difference lies in the C-terminus: the free acid (-COOH) versus the methyl ester (-COOCH₃). This modification drastically alters solubility, melting point, and reactivity.
Comparative Data Table
| Feature | Z-Val-OH | This compound |
| Chemical Name | N-Benzyloxycarbonyl-L-valine | N-Benzyloxycarbonyl-L-valine methyl ester |
| CAS Number | 1149-26-4 | 24210-19-3 |
| Molecular Weight | 251.28 g/mol | 265.31 g/mol |
| Physical State | White crystalline powder | White crystalline solid (low melting) |
| Melting Point | 58–64 °C | 54–56 °C |
| Solubility (Organic) | Soluble in alcohols, EtOAc, DCM, DMSO | Soluble in alcohols, EtOAc, DCM, CHCl₃ |
| Solubility (Aqueous) | Soluble in alkaline water (as carboxylate) | Insoluble in water |
| Primary Function | Acyl donor (Peptide Coupling) | Protected intermediate / Enzymatic substrate |
Synthetic Utility & Reactivity Landscapes
Z-Val-OH: The Acyl Donor
Z-Val-OH is primarily designed for chain elongation . The free carboxylic acid is chemically inert until "activated" by coupling reagents (e.g., DCC, EDC, HATU).
-
Mechanism: The carboxylic acid reacts with a carbodiimide to form an O-acylisourea, a potent electrophile.
-
Racemization Control: The urethane nature of the Z-group (carbamate) strongly suppresses oxazolone formation, a primary pathway for racemization during activation. This makes Z-Val-OH superior to N-acyl derivatives (like Acetyl-Val) for preserving chirality.
This compound: The Strategic Mask
This compound serves two high-value purposes:
-
C-Terminal Protection: In convergent peptide synthesis, if the valine residue is at the C-terminus of a fragment, it must be esterified to prevent self-coupling or polymerization.
-
Enzymatic Substrate: this compound is a classic substrate for serine proteases (e.g., Chymotrypsin, Subtilisin). The hydrophobic valine side chain fits into the enzyme's specificity pocket, and the methyl ester provides a leaving group for hydrolysis studies or kinetic resolutions.
Visualization of Reactivity Pathways
Figure 1: Reactivity map showing the interconversion and distinct synthetic fates of Z-Val-OH and this compound.
Experimental Workflows
The following protocols describe the synthesis of this compound from Valine and its subsequent conversion to Z-Val-OH. These methods ensure high optical purity.
Protocol A: Synthesis of this compound from L-Valine
This is a two-step sequence: esterification followed by N-protection.
Step 1: Esterification (Formation of H-Val-OMe·HCl)
-
Reagents: L-Valine (10 g, 85 mmol), Methanol (100 mL), Thionyl Chloride (SOCl₂, 1.2 eq).
-
Procedure: Suspend L-Valine in dry methanol at 0°C. Dropwise add thionyl chloride (exothermic!).
-
Reflux: Heat to reflux for 4–6 hours. The solution will become clear.
-
Isolation: Evaporate solvent in vacuo. The residue is H-Val-OMe·HCl (white solid).
Step 2: N-Protection (Introduction of Z-group)
-
Reagents: H-Val-OMe·HCl (from Step 1), Benzyl chloroformate (Z-Cl, 1.1 eq), Sodium Bicarbonate (NaHCO₃, 2.5 eq), Water/Dioxane (1:1).
-
Procedure: Dissolve the ester salt in water/dioxane. Add NaHCO₃ to neutralize and buffer (pH ~8).
-
Addition: Cool to 0°C. Add Z-Cl dropwise over 30 mins.
-
Reaction: Stir at 0°C for 1 hour, then room temperature for 3 hours.
-
Workup: Evaporate dioxane. Extract aqueous layer with Ethyl Acetate (3x).[1] Wash organics with 1N HCl, 5% NaHCO₃, and Brine. Dry over Na₂SO₄.[2]
-
Yield: Evaporation yields This compound as a white solid (MP 54–56°C).
Protocol B: Saponification (this compound to Z-Val-OH)
Used when you have the ester but need the free acid for coupling.
-
Dissolution: Dissolve this compound (10 mmol) in Methanol (30 mL).
-
Hydrolysis: Add 1N Lithium Hydroxide (LiOH, 20 mL, 2 eq) at 0°C.
-
Monitoring: Stir at RT. Monitor by TLC (approx 1–2 hours). Ester spot should disappear.
-
Workup (Critical for Purity):
-
Evaporate Methanol (do not heat >40°C).
-
Dilute residue with water.
-
Wash: Extract with Ether (removes unreacted ester). Discard organic layer.
-
Acidify: Acidify aqueous layer to pH 2 with 1N HCl. The product will precipitate or oil out.
-
Extract: Extract the acidic aqueous layer with Ethyl Acetate.[1][2]
-
-
Isolation: Dry (Na₂SO₄) and evaporate to obtain Z-Val-OH .
Enzymatic Resolution: A Specific Application
This compound is widely used to assay protease activity or to resolve racemic mixtures. The Z-group mimics the P2 residue of a peptide substrate, while the Valine side chain occupies the P1 specificity pocket.
Mechanism of Action
Serine proteases (e.g., Subtilisin Carlsberg) attack the ester carbonyl of this compound.
-
Acylation: The enzyme's active site serine attacks the ester, releasing methanol and forming an acyl-enzyme intermediate.
-
Deacylation: Water attacks the acyl-enzyme, releasing Z-Val-OH and regenerating the enzyme.
This reaction is often stereoselective; enzymes will rapidly hydrolyze the L-isomer (Z-L-Val-OMe) while leaving the D-isomer intact, allowing for the purification of D-amino acids from racemic pools.
Figure 2: Kinetic pathway of this compound hydrolysis by serine proteases.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10967417, this compound. Retrieved from [Link]
-
Organic Syntheses. General procedures for Z-protection and esterification of amino acids. Coll. Vol. 5, p.973 (1973). Retrieved from [Link]
Sources
Technical Monograph: Physicochemical Profiling of Z-L-Valine Methyl Ester
[1]
Executive Summary
Z-L-Valine methyl ester (N-Benzyloxycarbonyl-L-valine methyl ester) is a protected amino acid derivative widely utilized in solution-phase peptide synthesis and medicinal chemistry.[1][2] By masking the
Chemical Identity & Structural Specifications[1][2][3][4][5]
Physical Properties Matrix
The physical state of Z-L-Valine methyl ester is purity-dependent.[1] While high-purity samples can crystallize, it is frequently isolated as a viscous, colorless to pale yellow oil due to the flexibility of the alkyl side chain and the ester group preventing efficient lattice packing.
| Property | Value / Description | Technical Context |
| Physical State | Viscous Oil or Low-Melting Solid | Often persists as an oil; crystallization may require seeding or high purity (>98%).[1] |
| Melting Point | 55 – 57 °C (if crystalline) | Low melting point necessitates cold storage to prevent phase changes or hydrolysis. |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, MeOH, DMSO.[1] Insoluble in water.[1] |
| Density | ~1.1 g/cm³ (Predicted) | Denser than water; facilitates separation in aqueous workups.[1] |
| Optical Rotation | Specific rotation is solvent-dependent (typically measured in MeOH or CHCl |
Synthesis & Reaction Logic
The synthesis of Z-L-Valine methyl ester typically follows one of two primary pathways: Protection of Val-OMe or Esterification of Z-Val-OH .[1] The choice depends on the availability of starting materials and the desired impurity profile.
Pathway Analysis[1]
-
Route A (Acylation): Reaction of L-Valine methyl ester (HCl salt) with Benzyl chloroformate (Z-Cl) under basic conditions.[1]
-
Route B (Esterification): Reaction of Z-L-Valine with Methanol using a coupling agent (EDC/DMAP) or acid catalysis.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway via acylation of L-Valine methyl ester.[1][3] The base neutralizes the HCl released during the formation of the carbamate linkage.
Characterization Protocols (Expertise & Integrity)
To ensure scientific integrity, the identity and purity of Z-L-Valine methyl ester must be validated using orthogonal analytical methods.[1]
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural verification.[1] The Z-group and Valine side chain provide distinct diagnostic signals.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 7.30 – 7.35 | Multiplet (5H) | Aromatic (Z-group) | Confirms presence of benzyl protection.[1] | |
| 5.10 | Singlet (2H) | Benzylic CH | Diagnostic peak for Z-group; splitting suggests chirality influence.[1] | |
| 4.25 – 4.35 | Multiplet (1H) | Shifted downfield due to urethane and ester electron withdrawal.[1] | ||
| 3.72 | Singlet (3H) | O-Methyl (OCH | Confirms methyl ester formation.[1] | |
| 2.10 – 2.20 | Multiplet (1H) | Characteristic of Valine side chain sterics. | ||
| 0.90 – 0.95 | Doublet (6H) | Diastereotopic methyls confirm L-Valine integrity.[1] |
B. Chromatographic Purity (HPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5
m).[1] -
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1]
-
Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic Z-group).[1]
-
Success Criterion: Single peak >98% area integration. The Z-group imparts significant hydrophobicity, increasing retention time relative to free Val-OMe.
C. Optical Rotation (Chiral Purity)
Since the synthesis starts from a chiral pool (L-Valine), verifying enantiomeric excess is crucial.[1]
-
Protocol: Dissolve 100 mg of sample in 10 mL of Methanol (
). Measure at 20°C using the Sodium D-line (589 nm). -
Validation: Compare against literature values for Z-L-Val-OH analogs if specific this compound data is unavailable, or use Chiral HPLC for precise enantiomeric excess (%ee) determination.
Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Methyl esters are susceptible to hydrolysis under humid conditions.
-
Stability: Stable for >2 years if kept dry.[1] The Z-group is stable to mild acid and base but is cleaved by catalytic hydrogenation (
) or strong acids (HBr/AcOH).
References
-
PubChem Compound Summary. (2025). Z-L-Valine methyl ester (CAS 24210-19-3).[1][3][4][6] National Center for Biotechnology Information. Link[1]
-
ChemicalBook. (2025).[1] CBZ-L-VALINE METHYL ESTER Properties and Suppliers. Link
-
BenchChem. (2025).[1][2] this compound Product Specifications and Applications. Link
-
Sigma-Aldrich. (2025).[1] L-Valine Methyl Ester Hydrochloride (Precursor Data). Link
Sources
- 1. L-VALINE METHYL ESTER | CAS#:4070-48-8 | Chemsrc [chemsrc.com]
- 2. This compound|CAS 24210-19-3|Peptide Synthesis Building Block [benchchem.com]
- 3. This compound | C14H19NO4 | CID 10967417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CBZ-L-VALINE METHYL ESTER | 24210-19-3 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CBZ-L-VALINE METHYL ESTER | 24210-19-3 [chemicalbook.com]
- 7. L-缬氨酸甲酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Whitepaper: Physicochemical Characterization and Application of Z-Val-OMe
Executive Summary
This technical guide provides a rigorous characterization of N-Benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) , a critical intermediate in peptide synthesis. While often treated as a transient intermediate, the physicochemical integrity of this compound is a bellwether for the stereochemical purity of downstream peptide coupling.
This document synthesizes experimental melting point data, density profiles, and validated synthetic protocols. It is designed to allow researchers to autonomously validate their material, ensuring that the "Z" (benzyloxycarbonyl) protecting group and the methyl ester moiety are correctly installed without racemization.
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence computed properties. Note that this compound is a low-melting solid ; impurities often depress the melting point sufficiently to present the compound as a viscous oil at room temperature.
Table 1: Core Physical Properties[1]
| Property | Value / Range | Condition / Note |
| CAS Number | 24210-19-3 | Specific to L-isomer |
| Formula | C₁₄H₁₉NO₄ | MW: 265.30 g/mol |
| Melting Point (MP) | 54 – 56 °C | High purity (Crystalline) [1] |
| Appearance | White Crystalline Solid | Off-white semi-solid if impure |
| Density (Computed) | 1.125 ± 0.06 g/cm³ | Molecular density (Not bulk) |
| Solubility | High | CHCl₃, EtOAc, MeOH, DCM |
| Solubility | Low / Insoluble | Water, Hexanes (Cold) |
| Refractive Index | 1.518 (Predicted) | Relevant if supercooled liquid |
Critical Insight: If your isolated this compound is an oil at 25°C, it likely contains residual solvent (toluene/DCM) or unreacted Z-Cl. High-vacuum drying (>4 hours) usually induces crystallization if the purity exceeds 95%.
Synthetic Protocol & Validation
To generate this compound with the target melting point (54–56°C), a Schotten-Baumann condition is recommended. This method minimizes racemization risk compared to high-temperature esterifications.
Reaction Logic
The objective is to cap the N-terminus of L-Valine Methyl Ester with a Carbobenzyloxy (Cbz/Z) group.
-
Substrate: L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl).
-
Reagent: Benzyl Chloroformate (Z-Cl).
-
Base: Sodium Bicarbonate (NaHCO₃) – chosen to buffer the HCl byproduct without triggering base-catalyzed racemization (which occurs at high pH with strong bases like NaOH).
Step-by-Step Methodology
Step 1: Solubilization Dissolve 10.0 g (1 eq) of H-Val-OMe·HCl in 100 mL of Water/DCM (1:1 biphasic mixture). The biphasic system acts as a heat sink and separates the product immediately.
Step 2: Neutralization & Addition Cool the mixture to 0°C. Add 2.2 eq of NaHCO₃ slowly. Once dissolved, add 1.1 eq of Benzyl Chloroformate (Z-Cl) dropwise over 30 minutes.
-
Why: Rapid addition generates heat, promoting hydrolysis of Z-Cl over acylation of the amine.
Step 3: Reaction & Monitoring Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via TLC (EtOAc/Hexane 1:3). The product (Rf ~0.6) should appear; starting material (baseline) should disappear.
Step 4: Workup (The Purification Engine)
-
Separate phases.
-
Wash Organic phase (DCM) sequentially with:
-
1M HCl (2x): Removes unreacted amine.
-
Sat. NaHCO₃ (2x): Removes Z-OH (benzyl alcohol) and acidic byproducts.
-
Brine (1x): Removes water.
-
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Step 5: Crystallization The residue will likely be a colorless oil.
-
Add minimal hot Ethyl Acetate.
-
Add Hexane dropwise until turbid.
-
Cool to -20°C overnight.
-
Result: White needles (MP: 54–56°C).
Process Visualization
The following diagram maps the logical flow of synthesis and the critical decision points for Quality Control (QC).
Caption: Workflow for the synthesis and purification of this compound, highlighting the critical phase-state check.
Quality Control & Storage
Self-Validating Purity Check
Before using this compound in peptide coupling, perform this simple test:
-
Visual: Must be a white solid. If yellow oil, re-column or recrystallize.
-
TLC: Spot heavily. If a lower spot (Rf ~0.3) appears, it is likely Z-Val-OH (hydrolysis product), which will cap your next peptide bond irreversibly.
Storage[5]
-
Temperature: 2–8°C (Refrigerated).
-
Stability: Stable for >2 years if kept dry. Ester hydrolysis occurs slowly if exposed to ambient moisture.
References
-
PubChem. (2023).[1] this compound Compound Summary (CID 10967417). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (n.d.). General procedures for Z-protection of amino acids. Retrieved October 26, 2023, from [Link]
Sources
Navigating Peptide Synthesis: A Technical Guide to Z-Val-OMe
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount. Among these, N-protected amino acids play a crucial role in ensuring the specific and controlled formation of peptide bonds. This guide provides an in-depth technical overview of Z-Val-OMe, a key intermediate in the synthesis of peptides containing valine residues. We will delve into its chemical properties, safety considerations, and its application in peptide synthesis, offering insights grounded in established chemical principles.
Compound Identification and Properties
This compound , also known by its IUPAC name methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate , is a derivative of the amino acid L-valine.[1] The "Z" in its name refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amino group, while "OMe" indicates that the carboxyl group is protected as a methyl ester. This dual protection strategy is instrumental in its application in peptide synthesis.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source |
| Molecular Formula | C14H19NO4 | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| CAS Number | 24210-19-3 | [1] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | [2][3] |
| Solubility | Soluble in organic solvents like dichloromethane and tetrahydrofuran; limited solubility in water (inferred from similar compounds) | [3] |
Safety Data and Handling
Hazard Identification and GHS Classification (Anticipated):
Based on analogous compounds, this compound may be classified with the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Precautionary Measures and Personal Protective Equipment (PPE):
When handling this compound, the following precautions are recommended:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2]
-
Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.
The Role of this compound in Peptide Synthesis
This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis.[4][5][6] The presence of the Z-group on the amine and the methyl ester on the carboxyl group allows for a controlled, stepwise addition of amino acids to a growing peptide chain.
The Chemistry of Protection and Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in peptide synthesis.[7] Its stability under various reaction conditions and its facile removal under specific, mild conditions make it a versatile choice.
The methyl ester serves as a simple and effective protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions.[8]
The strategic removal of these protecting groups is central to the peptide synthesis workflow.
Caption: General workflow for utilizing this compound in dipeptide synthesis.
Experimental Protocol: Synthesis of a Dipeptide using this compound
The following is a representative protocol for the synthesis of a dipeptide, for example, Z-Val-Phe-OMe, using Z-Val-OH as a precursor to this compound, which is then coupled with Phenylalanine methyl ester. This protocol is based on established methods of solution-phase peptide synthesis.[9]
Step 1: Esterification of Z-Val-OH to this compound (if starting from the acid)
-
Dissolve Z-Val-OH in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid, remove the methanol under reduced pressure, and purify the resulting this compound by column chromatography.
Step 2: Peptide Coupling
-
Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C.
-
In a separate flask, dissolve Z-Val-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the Z-Val-OH solution and stir for 30 minutes at 0 °C.
-
Add the prepared L-Phenylalanine methyl ester solution to the activated Z-Val-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide (Z-Val-Phe-OMe) by silica gel column chromatography.
Step 4: Deprotection of the Z-group
-
Dissolve the purified Z-Val-Phe-OMe in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to catalytic hydrogenation (e.g., using a balloon of hydrogen gas or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected dipeptide methyl ester (H-Val-Phe-OMe).
Caption: Step-by-step workflow for the synthesis of H-Val-Phe-OMe.
Spectroscopic Characterization
The identity and purity of this compound and its peptide products are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the valine side chain, the methyl ester, and the benzyloxycarbonyl group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide C=O, ester C=O, and N-H groups are observed.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Conclusion
This compound is a cornerstone building block for the incorporation of valine into synthetic peptides. Its dual-protected nature allows for precise and controlled peptide bond formation. A thorough understanding of its chemical properties, safe handling procedures, and the intricacies of its use in peptide synthesis protocols is essential for researchers and professionals in the field of drug discovery and development. By leveraging the principles of protecting group chemistry and established synthetic methodologies, this compound facilitates the creation of complex peptides with high fidelity and purity, paving the way for advancements in pharmaceutical research.
References
-
PrepChem.com. Synthesis of (A) H-Val-Val-OMe.HCl. [Link]
-
NPTEL IIT Kharagpur. Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Wikipedia. Peptide synthesis. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines – Carbamates. [Link]
-
Spectroscopy Online. A Comparison of Two Microwave Digestion Systems for Analyzing Biological Tissues for As, Cd, Pb, and Hg, by ICP–MS/MS. [Link]
-
AAPPTec. H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. [Link]
-
GATE 2026. Chemistry (CY). [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. [Link]
-
Chemical Science (RSC Publishing). Synthesis and structural characterization of inverse-coordination clusters from a two-electron superatomic copper nanocluster. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Bio-protocol. Peptide Synthesis. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
PMC. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. [Link]
-
Chemsrc. Cbz-N-methyl-L-valine. [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. [Link]
-
MDPI. Extemporaneous Formulations: Filling the Gap in the Pharmaceutical Industry with Personalized Medicines. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
PubChem. N-Carbobenzoxy-L-valine. [Link]
-
Agilent Technologies. Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. [Link]
-
Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
-
Symeres. Synthetic Chemistry Services | Drug Discovery Expertise. [Link]
-
Wiley-VCH. 1 Protection Reactions. [Link]
-
Unknown. Protecting Groups. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
BC Fertilis. SAFETY DATA SHEET 1325-AMINO ACID 40%. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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- 2. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]
- 3. Buy Cbz-N-methyl-L-valine (EVT-247538) | 42417-65-2 [evitachem.com]
- 4. chemimpex.com [chemimpex.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: High Purity Z-Val-OMe (CAS 24210-19-3)
This is an in-depth technical guide on Z-Val-OMe (N-Benzyloxycarbonyl-L-valine methyl ester) , designed for researchers and drug development professionals.[1]
Supply Chain Analysis, Synthesis Protocols, and Quality Assurance [1]
Executive Summary
This compound (N-Benzyloxycarbonyl-L-valine methyl ester) is a critical orthogonally protected amino acid intermediate used in peptide synthesis and medicinal chemistry.[1] Unlike commodity reagents (e.g., H-Val-OMe or Z-Val-OH), this compound is often classified as a specialty intermediate .[1]
-
Primary Utility: It serves as a fully protected building block where the N-terminus is masked by the Carboxybenzyl (Cbz/Z) group (acid-stable, hydrogenolysis-labile) and the C-terminus is masked by a Methyl Ester (base-labile).[1]
-
Market Reality: Due to lower demand compared to Fmoc/Boc derivatives, commercial pricing for this compound is disproportionately high (
250/g).[1] -
Strategic Recommendation: For scales >10g, in-house synthesis is the superior strategy regarding cost and purity control.[1]
Chemical Identity & Technical Specifications
Before procurement or synthesis, verify the compound identity against these strict physicochemical parameters.
| Parameter | Specification | Notes |
| Chemical Name | N-Benzyloxycarbonyl-L-valine methyl ester | |
| CAS Number | 24210-19-3 | Note: Do not confuse with H-Val-OMe (6306-52-1) |
| Formula | C₁₄H₁₉NO₄ | |
| Molecular Weight | 265.31 g/mol | |
| Physical State | White crystalline solid or colorless oil | Low melting point solid (often solidifies upon cooling) |
| Melting Point | 54 – 56 °C | Lit.[1][2] value; impure samples appear as oils |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water |
| Purity Requirement | >98.0% (HPLC) | Critical to prevent deletion sequences in coupling |
| Optical Rotation | Concentration dependent (typically c=1 in MeOH) |
Market Landscape: Suppliers & Price Analysis
The market for this compound is bifurcated into Catalog Distributors (High Price/Low Vol) and Custom Synthesis Houses (Lower Price/High Vol).[1]
Pricing Tiers (2025/2026 Estimates)
Data normalized from major global distributors.[1]
| Supplier Tier | Vendor Examples | Pack Size | Price Estimate (USD) | Unit Cost ($/g) | Lead Time |
| Tier 1: Global Catalog | Fisher (eMolecules), Sigma | 250 mg | $60.00 - $85.00 | $240 - $340 | 1-3 Days |
| Tier 2: Specialized | Fluorochem, Combi-Blocks | 1 g | $75.00 - $90.00 | $75 - $90 | 3-7 Days |
| Tier 3: Bulk/Custom | Enamine, Chem-Impex | 100 g | Inquire | $5 - $15 * | 2-4 Weeks |
*Note: Bulk pricing assumes a custom synthesis order. The raw material cost (H-Val-OMe + Cbz-Cl) is <$1/g, making the markup on Tier 1 suppliers >20,000%.[1]
Procurement Strategy
-
For Reference Standards (<1g): Purchase from Tier 1/2 to save time. Ensure CoA includes chiral HPLC to verify enantiomeric excess (% ee).
-
For Pilot Scale (>10g): Do NOT buy catalog. Synthesize in-house using the protocol below. The cost savings are exponential.[1]
In-House Synthesis Protocol (The "Make" Strategy)
For quantities exceeding 10g, the following protocol provides a robust, high-yielding (>90%), and cost-effective route. This method utilizes Schotten-Baumann conditions to introduce the Z-group onto commercially cheap H-Val-OMe HCl.[1]
Reaction Pathway
The synthesis couples L-Valine Methyl Ester HCl (CAS 6306-52-1, ~
Figure 1: Schotten-Baumann synthesis workflow for this compound.[1]
Step-by-Step Methodology
-
Setup: In a round-bottom flask, suspend H-Val-OMe HCl (1.0 eq) in DCM (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) (2.2 eq) or aqueous NaHCO₃ (2.5 eq) at 0°C. Stir until the salt dissolves/neutralizes.
-
Acylation: Dropwise add Benzyl Chloroformate (Cbz-Cl) (1.05 eq) over 30 minutes at 0°C. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]
-
Workup (Self-Validating Step):
-
Purification: The crude oil usually solidifies upon standing or triturating with Hexane/Ether.[1] Recrystallize from EtOAc/Hexane if necessary.
Quality Control & Stability
To ensure the integrity of your drug development pipeline, the following QC metrics are non-negotiable.
Analytical Specifications
-
HPLC Purity: >98.0%.[1][3] Impurities often include Benzyl Alcohol (from Cbz-Cl hydrolysis) or Valine dipeptides (if base was added too fast).[1]
-
Enantiomeric Purity: Chiral HPLC is required to ensure no racemization occurred during coupling (though Cbz-Cl coupling is generally racemization-free).[1]
-
NMR Verification:
-
¹H NMR (CDCl₃): Look for the diagnostic benzyl protons (singlet/AB quartet at ~5.1 ppm, 2H) and the methoxy singlet (~3.7 ppm, 3H).[1]
-
Storage & Handling
-
Stability: this compound is stable at room temperature but should be stored at 2-8°C for long-term (>6 months) to prevent ester hydrolysis or transesterification.[1]
-
Hygroscopicity: Low.[1] Keep desiccated.
References
-
PubChem. Compound Summary: this compound (CAS 24210-19-3).[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
Bodanszky, M. Principles of Peptide Synthesis.[1] Springer-Verlag, 1984.[1] (Foundational text on Cbz protection chemistry).
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Reference for Z-group stability and removal).
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Z-Val-OMe from L-Valine
Abstract & Strategic Overview
This application note details the synthesis of N-benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) starting from L-valine. While direct Z-protection of amino acids followed by esterification is possible, this protocol utilizes a stepwise C-terminal protection followed by N-terminal protection (L-Val
Why this route?
-
Racemization Control: Esterification of the free amino acid using thionyl chloride/methanol is highly resistant to racemization compared to base-catalyzed esterification of N-protected derivatives.
-
Purification Checkpoint: The intermediate, L-valine methyl ester hydrochloride, is a crystalline solid.[1] This allows for rigorous purification (recrystallization) before the final step, ensuring the final this compound (often an oil) is of high purity without requiring difficult chromatography.
-
Scalability: Both steps utilize inexpensive reagents (
, , Z-Cl) suitable for gram-to-kilogram scale-up.
Reaction Workflow (Graphviz)
The following flowchart illustrates the two-stage synthetic pathway, highlighting critical workup steps and phase changes.
Figure 1: Stepwise synthesis workflow for this compound involving esterification followed by carbamate formation.
Experimental Protocol
Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride
Principle: In situ generation of anhydrous HCl via thionyl chloride reaction with methanol activates the carboxylic acid for nucleophilic attack by methanol.
Reagents:
-
L-Valine (11.7 g, 100 mmol)
-
Thionyl Chloride (
) (14.3 g, 8.7 mL, 120 mmol) -
Methanol (anhydrous) (100 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a dropping funnel. Place under a nitrogen atmosphere.
-
Chilling: Cool the methanol to
using an ice-salt bath. -
Activation: Add thionyl chloride dropwise over 20 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain temperature
to prevent splashing or loss of reagent.
-
-
Addition: Add L-Valine in one portion. The solid will slowly dissolve.
-
Reaction: Remove the ice bath and stir at room temperature for 1 hour. Then, attach a reflux condenser and heat to reflux (
) for 6–8 hours.-
Validation: Solution should become clear. TLC (n-Butanol/Acetic Acid/Water 4:1:1) should show disappearance of L-Valine (
) and appearance of ester ( ).
-
-
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to yield a white solid or viscous oil.
-
Purification: Redissolve in a minimum amount of hot methanol and add diethyl ether until turbid. Cool to
overnight. -
Yield: Filter the white crystals (H-Val-OMe
HCl). Expected Yield: 90–95%.-
QC Check: Melting Point should be
[1].
-
Step 2: N-Benzyloxycarbonyl Protection (this compound)
Principle: Schotten-Baumann conditions utilize an inorganic base to neutralize the amine salt and scavenge the HCl byproduct, allowing the nucleophilic amine to attack benzyl chloroformate (Z-Cl).
Reagents:
-
H-Val-OMe
HCl (16.7 g, 100 mmol) -
Benzyl Chloroformate (Z-Cl) (18.8 g, 15.7 mL, 110 mmol)
-
Sodium Bicarbonate (
) (21.0 g, 250 mmol) -
Solvent: Dichloromethane (DCM) (100 mL) / Water (100 mL)
Procedure:
-
Biphasic Setup: In a 500 mL RBF, dissolve H-Val-OMe
HCl in 100 mL water. Add carefully (evolution of ). Add 100 mL DCM. -
Addition: Cool the biphasic mixture to
. Add Z-Cl dropwise over 30 minutes with vigorous stirring.-
Expert Insight: Vigorous stirring is essential to increase the interfacial surface area between the aqueous base and organic reactant.
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup:
-
Acid Wash: Wash DCM layer with 1M HCl (
mL) to remove unreacted amine and pyridine/base residues. -
Base Wash: Wash DCM layer with saturated
( mL) to remove unreacted Z-Cl (hydrolyzed to benzyl alcohol/acid) and acidic byproducts. -
Dry: Dry over anhydrous
, filter, and evaporate solvent.
-
Final Product: this compound is obtained as a clear, colorless to pale yellow oil. It may solidify upon prolonged storage in the freezer (low melting solid).
Data Summary & Characterization
| Parameter | Value / Observation |
| Appearance | Colorless viscous oil (often crystallizes slowly) |
| Molecular Formula | |
| Molecular Weight | 265.31 g/mol |
| Yield (Step 2) | 85–92% |
| ~0.7 (Ethyl Acetate/Hexane 1:1) |
Spectroscopic Validation (Predicted):
-
NMR (400 MHz,
): 7.35 (m, 5H, Ar-H), 5.30 (d, 1H, NH), 5.11 (s, 2H, ), 4.32 (dd, 1H, -CH), 3.73 (s, 3H, ), 2.15 (m, 1H, -CH), 0.95 (d, 3H, ), 0.88 (d, 3H, ). -
Interpretation: The singlet at 3.73 ppm confirms the methyl ester; the singlet at 5.11 ppm confirms the Z-group benzyl protons.
Troubleshooting & Critical Control Points
Moisture Sensitivity (Step 1)
reacts violently with water to produce-
Risk: If methanol is "wet," the reagent is consumed generating heat, and the yield drops.
-
Solution: Use anhydrous methanol.[1][5] Use a drying tube or
line.
pH Control (Step 2)
The Schotten-Baumann reaction relies on a delicate pH balance.
-
Issue: Hydrolysis. If the base is too strong (e.g., NaOH used without care) or pH > 12, the methyl ester will hydrolyze back to the carboxylic acid (Z-Val-OH).
-
Correction: Use
(weak base) or monitor pH strictly. If Z-Val-OH is formed, it will extract into the aqueous base layer during workup (reducing yield). Acidifying the aqueous workup layer and extracting with EtOAc can recover this byproduct if necessary.
Removal of Benzyl Alcohol
Excess Z-Cl hydrolyzes to benzyl alcohol, which can be difficult to remove from the oily product.
-
Solution: Use exactly 1.05–1.1 equivalents of Z-Cl. If benzyl alcohol persists (visible in NMR), high-vacuum drying or a quick silica plug filtration (Hexane/EtOAc) is required.
References
-
Brenner, M., & Huber, W. (1953). Herstellung von
-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. -
Guidechem. (n.d.). L-Valine methyl ester hydrochloride Properties and Synthesis. Retrieved October 26, 2023.
-
Organic Syntheses. (n.d.). General procedures for Esterification and Protection.[6][7] Organic Syntheses, Coll.[8] Vol. 5.
-
National Institutes of Health (NIH). (2006). A Convenient Synthesis of Amino Acid Methyl Esters.[5][6] PMC.
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- 4. pianetachimica.it [pianetachimica.it]
- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
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- 7. Page loading... [guidechem.com]
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Application Notes and Protocols for the Catalytic Hydrogenation of Z-Val-OMe to H-Val-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the precise and efficient manipulation of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amine protection, valued for its stability and predictable removal.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the deprotection of N-benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) to yield L-valine methyl ester (H-Val-OMe), a crucial building block in the synthesis of various pharmaceutical agents.[3][4][5] The primary focus will be on catalytic hydrogenation, a clean and highly effective method for this transformation.[6]
The conversion of this compound to H-Val-OMe is a classic example of hydrogenolysis, where a carbon-heteroatom bond is cleaved by hydrogen in the presence of a metal catalyst.[7] This process is favored for its mild conditions and the generation of easily removable byproducts, namely toluene and carbon dioxide.[8] Understanding the nuances of this reaction, from catalyst selection to reaction monitoring and safety protocols, is essential for achieving high yields and purity.
Mechanistic Insights: The Role of Palladium on Carbon
The most common and robust catalyst for the hydrogenolysis of the Z-group is palladium on carbon (Pd/C).[7][9] The mechanism involves several key steps that occur on the surface of the catalyst.
-
Hydrogen Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst, where the H-H bond is weakened and cleaved, forming reactive metal-hydrogen bonds.[10][11]
-
Substrate Adsorption: The this compound substrate also adsorbs onto the palladium surface.[10]
-
Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the benzylic C-O bond of the Z-group.[8] This cleavage results in the formation of an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing the free amine (H-Val-OMe), toluene, and carbon dioxide.[8]
The high surface area of the activated carbon support is crucial for maximizing the catalytic activity of the palladium.[12][13]
Visualizing the Reaction Pathway
Caption: Catalytic Hydrogenolysis of this compound on a Palladium Surface.
Experimental Protocols
Two primary methods for the catalytic hydrogenation of this compound are presented: hydrogenation using hydrogen gas at atmospheric pressure and catalytic transfer hydrogenation.
Method 1: Hydrogenation using Hydrogen Gas
This is the most common and "cleanest" method, with byproducts that are easily removed.[1] The reaction is typically performed at atmospheric pressure using a hydrogen-filled balloon.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| This compound | ≥98% | Commercially Available |
| Palladium on Carbon (Pd/C) | 10% Pd basis, dry | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Celite® | --- | Commercially Available |
| Hydrogen Gas | High purity | --- |
| Nitrogen or Argon Gas | High purity | --- |
| Round-bottom flask | Appropriate size | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Hydrogen balloon | --- | --- |
| Septa and needles | --- | --- |
| Filtration apparatus | Buchner funnel, filter paper | --- |
Step-by-Step Protocol
-
Inert Atmosphere: In a certified chemical fume hood, place the magnetic stir bar and the desired amount of this compound into a round-bottom flask.[14] Seal the flask with a septum.
-
Catalyst Addition: Carefully weigh 5-10% by weight of 10% Pd/C relative to the this compound and add it to the flask.[1][15] Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[12] It is recommended to handle it under an inert atmosphere.
-
Solvent Addition: Add anhydrous methanol to the flask via a syringe to dissolve the this compound. A typical concentration is 0.1-0.5 M. Protic solvents like methanol generally accelerate the reaction rate.[15]
-
Purging: Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Hydrogen Introduction: Connect a hydrogen-filled balloon to the flask via a needle through the septum. Evacuate the flask one last time and then allow the hydrogen from the balloon to fill the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen.[15]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly replace the hydrogen atmosphere with an inert gas, withdraw an aliquot, and then re-establish the hydrogen atmosphere.[16]
-
Workup: Once the reaction is complete (typically 2-16 hours), purge the flask with nitrogen or argon to remove all hydrogen.[12]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[17] Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Safety Note: The used catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely and dispose of it properly.[12]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude H-Val-OMe. The product is often obtained as its hydrochloride salt if the reaction is performed in the presence of methanolic HCl.[18]
Method 2: Catalytic Transfer Hydrogenation (CTH)
This method offers operational simplicity as it avoids the need to handle hydrogen gas directly.[1] Ammonium formate is a common hydrogen donor.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| This compound | ≥98% | Commercially Available |
| Palladium on Carbon (Pd/C) | 10% Pd basis, dry | Commercially Available |
| Ammonium Formate | ≥97% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Celite® | --- | Commercially Available |
| Round-bottom flask | Appropriate size | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Condenser | --- | --- |
| Filtration apparatus | Buchner funnel, filter paper | --- |
Step-by-Step Protocol
-
Setup: In a fume hood, combine this compound, 10% Pd/C (5-10 wt%), and ammonium formate (3-5 equivalents) in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Solvent Addition: Add anhydrous methanol to the flask.
-
Reaction: Heat the reaction mixture to reflux (around 65°C for methanol) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Workflow Visualization
Caption: General Workflow for Catalytic Hydrogenation of this compound.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. In such cases, filtering the reaction mixture and adding fresh catalyst may be necessary.[19]
-
Catalyst Poisoning: Sulfur-containing compounds can poison palladium catalysts. Ensure all reagents and solvents are free from sulfur impurities.[19]
-
Side Reactions: In cases of insufficient hydrogen, a side reaction can lead to the formation of N-benzyl-protected tertiary amines.[6]
-
Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air.[12] All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.[14][20] Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.[17]
Characterization of H-Val-OMe
The final product, L-valine methyl ester, is typically isolated as its hydrochloride salt (H-Val-OMe·HCl).[3][21]
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 6306-52-1 |
Characterization can be performed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To compare with literature values.
Conclusion
The catalytic hydrogenation of this compound is a robust and efficient method for the preparation of H-Val-OMe. By understanding the underlying mechanism, carefully selecting the appropriate protocol, and adhering to strict safety procedures, researchers can reliably obtain this valuable amino acid derivative in high yield and purity. The choice between using hydrogen gas and a transfer hydrogenation reagent will depend on the available equipment and safety infrastructure of the laboratory.
References
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PrepChem. (n.d.). Synthesis of (A) H-Val-Val-OMe.HCl. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. Retrieved from [Link]
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DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved from [Link]
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Chad's Prep. (2021, April 21). Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]
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University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Hydrogenation SOP. Retrieved from [Link]
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The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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Aapptec Peptides. (n.d.). H-Val-OMe HCl, CAS 6306-52-1 L-Valine methyl ester hydrochloride salt. Retrieved from [Link]
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ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]
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Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Retrieved from [Link]
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Royal Society of Chemistry. (2017, September 19). Green Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
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KinTek Corporation. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
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Pearson. (2015, March 19). Catalytic Hydrogenation: Mechanism [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
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ACS Publications. (2023, September 20). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. Retrieved from [Link]
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Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Retrieved from [Link]
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SlideShare. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen • FLP type area will be provided. Retrieved from [Link]
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PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
-
Aapptec. (n.d.). H-D-Val-OMe HCl, CAS 7146-15-8, D-Valine methyl ester hydrochloride salt. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 9). What is role of palladium in hydrogenation reactions? Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
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Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]
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eLife. (n.d.). Single-step in vitro ribosome reconstitution mediated by two GTPase factors, EngA and ObgE. Retrieved from [Link]
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Introduction: The Strategic Importance of Carboxyl Deprotection in Peptide Synthesis
An Application Note and Protocol for the Saponification of N-Benzyloxycarbonyl-L-valine Methyl Ester (Z-Val-OMe)
In the intricate field of peptide synthesis and drug development, the selective protection and deprotection of functional groups are paramount. The conversion of a C-terminal methyl ester to a free carboxylic acid is a fundamental step, enabling the subsequent coupling of amino acids to elongate a peptide chain. The saponification of N-benzyloxycarbonyl-L-valine methyl ester (this compound) to N-benzyloxycarbonyl-L-valine (Z-Val-OH) is a classic yet critical transformation. The benzyloxycarbonyl (Z or Cbz) group, a stalwart amino-protecting group, is renowned for its stability under the basic conditions required for ester hydrolysis, while being labile to hydrogenolysis or strong acidolysis, thus offering excellent orthogonality.[1][2]
This guide provides a comprehensive protocol for this saponification reaction, grounded in mechanistic understanding and practical experience. It is designed for researchers who require not just a procedure, but a robust, self-validating methodology that anticipates and addresses common challenges, ensuring high yield and, most critically, the preservation of stereochemical integrity.
Pillar 1: The Underlying Mechanism of Saponification
Saponification is the base-mediated hydrolysis of an ester.[3] The reaction is effectively irreversible under basic conditions because the final step is an acid-base reaction between the carboxylic acid product and the alkoxide leaving group, which drives the equilibrium forward.[4]
The mechanism proceeds in three key steps[4][5]:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the methoxide ion (⁻OCH₃) is expelled as the leaving group, resulting in the formation of the carboxylic acid.
-
Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and results in the formation of a carboxylate salt and methanol. An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the desired carboxylic acid, Z-Val-OH.[4]
A crucial aspect of this process when applied to amino acid derivatives is the potential for racemization at the α-carbon.[6][7] The α-proton is acidic and can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical purity. Therefore, reaction conditions must be carefully controlled to minimize this risk.
Pillar 2: A Validated Experimental Protocol
This protocol is designed to maximize yield while minimizing racemization. The use of lithium hydroxide (LiOH) is often preferred for the saponification of amino acid esters as it can lead to cleaner reactions and reduced racemization compared to sodium or potassium hydroxide under certain conditions.[8][9]
Overall Workflow
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- 9. researchgate.net [researchgate.net]
Navigating the Cleavage of the Z-Protecting Group from Z-Val-OMe: A Detailed Guide for Researchers
In the landscape of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the chemist's toolkit, offers robust protection for amines. However, the successful and clean removal of the Z-group from intermediates like N-benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) is a critical step that dictates the overall efficiency and yield of a synthetic route. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various conditions for the deprotection of this compound, with a focus on preserving the integrity of the methyl ester functionality.
The Z-Group: A Balance of Stability and Labile Cleavage
The Z-group's popularity stems from its stability under a range of conditions, yet its susceptibility to specific deprotection methods allows for its selective removal.[1] The choice of deprotection strategy is not a one-size-fits-all decision and must be tailored to the specific substrate and the presence of other functional groups. For this compound, the primary concern is the potential for hydrolysis of the methyl ester under harsh conditions. This guide will explore the most effective and chemoselective methods for this transformation.
I. Catalytic Hydrogenation: The Workhorse of Z-Deprotection
Catalytic hydrogenation is the most common and often "cleanest" method for Z-group removal, proceeding via hydrogenolysis to yield the free amine, toluene, and carbon dioxide.[1][2] This method is highly favored for its mildness and the volatile nature of its byproducts, which simplifies purification.
A. Standard Catalytic Hydrogenation with H₂ Gas
This classic approach involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).
Mechanism of Action: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The benzyl C-O bond of the Z-group is then cleaved by these hydrogen atoms, leading to the formation of the unstable carbamic acid, which spontaneously decarboxylates to give the free amine.
Key Reaction Parameters:
-
Catalyst: 10% Palladium on carbon (Pd/C) is the standard choice.[2] For more sensitive substrates, a lower loading (5 wt%) can be employed.
-
Solvent: Protic solvents like methanol or ethanol are generally preferred as they can accelerate the reaction rate.[3]
-
Pressure: The reaction can be conveniently carried out at atmospheric pressure using a hydrogen-filled balloon or at elevated pressures (e.g., 20-50 psi) in a Parr hydrogenator for faster reaction times.[4]
-
Temperature: The reaction is typically performed at room temperature.
Caption: Workflow for standard catalytic hydrogenation.
Experimental Protocol: Standard Catalytic Hydrogenation
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 wt% relative to the substrate).[5]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.[6]
-
Solvent and Substrate Addition: Under a positive pressure of the inert gas, add a suitable solvent (e.g., methanol). Dissolve this compound in the solvent and add it to the reaction flask.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient.[7] For higher pressures, use a Parr hydrogenation apparatus according to the manufacturer's instructions.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[7] The filtrate is then concentrated under reduced pressure to yield the crude product.
B. Catalytic Transfer Hydrogenation (CTH)
CTH offers a convenient alternative to using flammable hydrogen gas by employing a hydrogen donor that generates hydrogen in situ.[2] This method is particularly advantageous for laboratories not equipped for high-pressure reactions.
Common Hydrogen Donors:
-
Ammonium Formate (HCOONH₄): A widely used and efficient hydrogen donor.[8]
-
Sodium Borohydride (NaBH₄): A mild and effective reducing agent that can serve as a hydrogen source.
-
Cyclohexene/1,4-Cyclohexadiene: These molecules can donate hydrogen in the presence of a catalyst.[8]
Mechanism of Action: In the presence of the palladium catalyst, the hydrogen donor decomposes to produce hydrogen, which then participates in the hydrogenolysis of the Z-group as described above.
Caption: General mechanism of Catalytic Transfer Hydrogenation.
Experimental Protocol: CTH with Ammonium Formate
-
Setup: To a solution of this compound (1 equivalent) in methanol, add 10% Pd/C (equal weight to the substrate).[8]
-
Addition of Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (5 equivalents) in a single portion.[8]
-
Reaction: Stir the reaction mixture at reflux temperature and monitor by TLC.
-
Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite®, washing the pad with boiling water. The combined filtrate is then concentrated under reduced pressure. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated NaCl solution.[9]
Experimental Protocol: CTH with Sodium Borohydride
-
Setup: Dissolve this compound (1.0 equivalent) in methanol and add 10% Palladium on carbon (10 wt%).
-
Addition of Donor: Cool the mixture to 0 °C and add sodium borohydride (1.5 - 3.0 equivalents) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 10-30 minutes, monitoring by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure.
II. Acidic Cleavage: An Orthogonal Approach
Acid-mediated deprotection provides an alternative to hydrogenation methods and can be advantageous when the substrate contains other reducible functional groups. However, care must be taken to avoid hydrolysis of the methyl ester.
A. Hydrogen Bromide in Acetic Acid (HBr/AcOH)
This is a classic and potent reagent for Z-group cleavage.
Mechanism of Action: The reaction proceeds via an acid-catalyzed cleavage of the benzyl-oxygen bond. The ether oxygen of the carbamate is protonated, making it a better leaving group. The bromide ion then attacks the benzylic carbon in an SN2 fashion, or the benzyl cation is formed in an SN1-type mechanism, leading to the release of the unstable carbamic acid, which decarboxylates. The strong acidic conditions can, however, lead to undesired hydrolysis of the methyl ester.[10]
Experimental Protocol: HBr/AcOH Deprotection
Caution: HBr in acetic acid is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: Dissolve this compound in a minimal amount of glacial acetic acid.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress carefully by TLC.
-
Work-up: Upon completion, the reaction mixture is typically diluted with a large volume of ether to precipitate the amino acid hydrobromide salt. The precipitate is then collected by filtration, washed with ether, and dried.
Considerations for Methyl Ester Stability: The strong acidic and aqueous work-up conditions associated with HBr/AcOH can lead to partial or complete hydrolysis of the methyl ester. To minimize this, it is crucial to use anhydrous conditions and to perform the reaction at low temperatures with careful monitoring to avoid prolonged exposure to the acid.
B. Lewis Acid-Mediated Cleavage
Lewis acids offer a milder alternative to Brønsted acids for Z-group removal.
Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen of the carbamate, activating it for cleavage. A nucleophile, often the counter-ion of the Lewis acid or a scavenger present in the reaction, then attacks the benzylic carbon, leading to the release of the free amine.
Experimental Protocol: AlCl₃ in Hexafluoroisopropanol (HFIP)
-
Setup: In a dry reaction vessel, dissolve this compound (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of approximately 0.25 M.
-
Reagent Addition: To this solution, add anhydrous aluminum chloride (AlCl₃) (3.0 equivalents) at room temperature.
-
Reaction: Stir the suspension at room temperature for 2 to 16 hours, monitoring for completion by TLC or UPLC-MS.
-
Work-up: Once complete, dilute the mixture with dichloromethane (CH₂Cl₂). Carefully quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Comparison of Deprotection Methods
| Feature | Standard Catalytic Hydrogenation (H₂/Pd/C) | Catalytic Transfer Hydrogenation (CTH) | Acidic Cleavage (HBr/AcOH) | Lewis Acid-Mediated Cleavage (AlCl₃/HFIP) |
| Reagents | H₂ gas, Pd/C | Hydrogen donor (e.g., HCOONH₄, NaBH₄), Pd/C | HBr in Acetic Acid | AlCl₃, HFIP |
| Conditions | Room temp, atmospheric or elevated pressure | Room temp to reflux | Room temperature | Room temperature |
| Advantages | Clean byproducts, mild conditions | Avoids H₂ gas, simple setup | Effective for non-reducible substrates | High functional group tolerance |
| Disadvantages | Requires H₂ gas handling, catalyst can be pyrophoric | Can require elevated temperatures, donor removal | Harshly acidic, potential for ester hydrolysis | Longer reaction times, requires anhydrous conditions |
| Chemoselectivity | High for Z-group over methyl ester | High for Z-group over methyl ester | Lower, risk of ester hydrolysis | Excellent, preserves methyl ester |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Hydrogenation) | Inactive catalyst, insufficient hydrogen, catalyst poisoning | Use fresh catalyst, ensure a good seal for the H₂ balloon/vessel, purify the starting material to remove potential poisons (e.g., sulfur compounds). |
| Ester Hydrolysis (Acidic Cleavage) | Prolonged reaction time, presence of water | Monitor the reaction closely and quench as soon as the starting material is consumed. Use anhydrous reagents and solvents. |
| Low Yield | Product loss during work-up, side reactions | Optimize work-up procedure (e.g., pH adjustment for extraction), consider a milder deprotection method if side reactions are observed. |
| Formation of N-benzyl-Val-OMe (Hydrogenation) | Insufficient hydrogen source | Ensure an adequate supply of hydrogen gas or a sufficient excess of the hydrogen donor in CTH.[11] |
Conclusion
The removal of the Z-protecting group from this compound can be accomplished through several effective methods. Catalytic hydrogenation, either with hydrogen gas or via transfer hydrogenation, generally offers the best combination of mild conditions and high chemoselectivity, preserving the methyl ester. For substrates containing functionalities that are sensitive to reduction, Lewis acid-mediated cleavage with AlCl₃ in HFIP presents a powerful and selective alternative. The choice of the optimal method will ultimately depend on the specific requirements of the synthetic route, available laboratory equipment, and the presence of other functional groups in the molecule. Careful consideration of the reaction parameters and diligent monitoring are key to achieving a successful and high-yielding deprotection.
References
- BenchChem. (2025). catalytic hydrogenation for Z group removal from Z-Asp(OMe)-OH.
- Bieg, T., & Szeja, W. (1985).
- BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry.
- Ram, S., & Spicer, L. D. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Tetrahedron Letters, 28(5), 515-516.
- Hara, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2993–3000.
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Chemistry LibreTexts. (2018). Other Ether Cleavage Reactions.
- Organic Chemistry Portal. (n.d.). Acetic Acid Esters.
- University of Rochester. (n.d.).
- BenchChem. (2025).
- Ashenhurst, J. (2018).
- Ananda, K., & Vasantha, K. T. (2005). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 44B(12), 2589-2593.
- The Organic Chemistry Tutor. (2016). Acidic Ether Cleavage. YouTube.
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- The Sarpong Group. (2010).
- National Institutes of Health. (2013). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide.
- Bandgar, B. P., et al. (2000). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST.
- Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Chemistry university. (2021).
- Li, J., et al. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Journal of Heterocyclic Chemistry, 53(4), 1276-1280.
- The Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube.
- ResearchGate. (2020).
- J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection.
- Itami, K. (n.d.).
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. youtube.com [youtube.com]
- 10. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Using Z-Val-OMe in solution phase peptide synthesis
Application Note: Strategic Utilization of Z-Val-OMe in Solution Phase Peptide Synthesis
Introduction: The Steric Challenge of Valine
In the landscape of solution-phase peptide synthesis (SPPS), This compound (N-Benzyloxycarbonyl-L-valine methyl ester) serves as a critical orthogonal intermediate. Unlike solid-phase synthesis, where excess reagents drive reactions to completion, solution-phase chemistry requires precise stoichiometric control and scalable work-up procedures.
Valine, a
This guide details the specific protocols for handling this compound, focusing on maintaining optical purity and maximizing yield despite steric constraints.
Chemical Profile: this compound[1][2][3]
| Property | Specification |
| IUPAC Name | Methyl (2S)-3-methyl-2-[(phenylmethoxycarbonyl)amino]butanoate |
| CAS Number | 24210-19-3 |
| Molecular Weight | 265.31 g/mol |
| Appearance | White crystalline powder or colorless oil (purity dependent) |
| Melting Point | 54–56 °C (Lit.)[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in Water |
| Protecting Groups | N-term: Benzyloxycarbonyl (Z/Cbz) - Acid stable, H2 labileC-term: Methyl Ester (OMe) - Base labile |
Strategic Workflow
The utility of this compound lies in its bidirectionality. The following decision tree illustrates how to process this intermediate based on your target peptide sequence.
Figure 1: Divergent synthesis pathways for this compound. Green path indicates Z-removal; Red path indicates ester hydrolysis.
Detailed Experimental Protocols
Protocol A: Selective N-Deprotection (Hydrogenolysis)
Objective: To generate H-Val-OMe for use as the amine component in coupling. Mechanism: Catalytic hydrogenation cleaves the benzyl ester bond of the Z-group, releasing toluene and unstable carbamic acid, which spontaneously decarboxylates to the free amine.
Reagents:
-
This compound (10 mmol)
-
Palladium on Carbon (Pd/C), 10% wt loading (wet support preferred for safety)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (balloon or low pressure)
Procedure:
-
Dissolution: Dissolve this compound (2.65 g, 10 mmol) in anhydrous MeOH (30 mL).
-
Note: If solubility is poor, add a small amount of Ethyl Acetate (EtOAc).
-
-
Catalyst Addition: Under an inert atmosphere (Nitrogen flow), carefully add 10% Pd/C (265 mg, 10% w/w relative to substrate).
-
Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under N2 blanket.
-
-
Hydrogenation: Purge the vessel with H2 gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature.
-
Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (UV active) will disappear; the product (H-Val-OMe) is not UV active but stains with Ninhydrin.
-
Reaction Time: Typically 1–4 hours.
-
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo.
-
Result: H-Val-OMe is obtained as an oil or low-melting solid. Use immediately to avoid diketopiperazine (DKP) formation if stored for long periods.
-
Protocol B: Controlled Saponification (C-Deprotection)
Objective: To generate Z-Val-OH for use as the acid component.
Critical Risk: Racemization. The
Reagents:
-
This compound (10 mmol)
-
Lithium Hydroxide (LiOH·H2O) (1.2 - 1.5 eq)
-
Solvent: THF/Water (3:1) or Acetone/Water
Procedure:
-
Preparation: Dissolve this compound (2.65 g, 10 mmol) in THF (20 mL). Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add a solution of LiOH (12 mmol) in Water (10 mL) dropwise.
-
Expert Insight: Use LiOH rather than NaOH. Lithium is a weaker Lewis acid than Sodium, reducing the coordination stabilization of the enolate intermediate, thereby minimizing racemization [1].
-
-
Reaction: Stir at 0 °C. Do not allow to warm above 5–10 °C. Monitor by TLC (Acidify a small aliquot to check).
-
Work-up:
-
Evaporate THF under reduced pressure (keep bath < 30 °C).
-
Dilute the remaining aqueous phase with water.
-
Wash with Diethyl Ether (removes unreacted ester).
-
Acidification: Acidify the aqueous layer to pH 2–3 with 1N HCl at 0 °C.
-
Extraction: Extract immediately with EtOAc (3x).
-
-
Drying: Dry combined organics over Na2SO4 and concentrate.
-
Result: Z-Val-OH (White solid).
-
Protocol C: Coupling with Sterically Hindered Valine
Objective: Coupling Z-Val-OH (or reacting H-Val-OMe) with another amino acid. Challenge: The beta-branching of Valine makes nucleophilic attack on the carbonyl carbon difficult.
Recommended System: EDC/HOBt or HATU/DIPEA.
-
Activation: Dissolve Z-AA-OH (Acid) and HOBt (1.1 eq) in DCM/DMF. Stir at 0 °C.
-
Coupling Agent: Add EDC·HCl (1.1 eq). Stir for 15 mins to form the active ester.
-
Addition: Add H-Val-OMe (Amine) and DIPEA (1.0 eq if amine is a salt, none if free base).
-
Time: Allow to react for 12–24 hours. Valine couplings are significantly slower than Glycine or Alanine couplings.
-
Note: If using Z-Val-OH as the acid component, the activation time is critical. Over-activation can lead to racemization.
-
Critical Control Points & Troubleshooting
| Issue | Cause | Prevention/Solution |
| Racemization | Base-catalyzed enolization during saponification or coupling. | Saponification: Use LiOH at 0°C. Avoid excess base.Coupling: Use HOBt/HOAt as additives to suppress oxazolone formation. |
| Slow Reaction | Steric hindrance of Isopropyl side chain. | Use stronger activation (HATU) if EDC fails, but monitor optical purity. Increase reaction time, not temperature. |
| Diketopiperazine (DKP) | Cyclization of dipeptide methyl esters (e.g., H-Val-Pro-OMe). | Do not store free amine dipeptide esters. Couple the next amino acid immediately after deprotection. |
| Solubility | This compound is lipophilic. | Use DCM or EtOAc for workups. If the peptide grows larger, switch to DMF/NMP. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard text on steric effects in coupling).
-
PubChem. (n.d.).[1][3] Compound Summary for this compound (CAS 24210-19-3). National Center for Biotechnology Information.
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
Sources
Application Note: Enzymatic Hydrolysis Kinetics of Z-Val-OMe
Methodology for the Characterization of Serine Protease Esterase Activity
Introduction & Scientific Context
The synthetic substrate Z-Val-OMe (N-benzyloxycarbonyl-L-valine methyl ester) is a critical tool in the kinetic profiling of serine proteases, particularly
Why this compound?
-
Structural Specificity: The "Z" (benzyloxycarbonyl) group acts as an N-terminal blocking group, mimicking the hydrophobic bulk of a polypeptide chain and positioning the valine residue correctly within the enzyme's S1 specificity pocket.
-
Reaction Product: The hydrolysis of the methyl ester yields Z-Val-OH (acid) and Methanol . Unlike peptide bond hydrolysis which generates a zwitterionic amine/carboxyl pair, ester hydrolysis generates a net proton (H
) release at physiological pH.[1] -
Detection Advantage: The release of H
allows for highly sensitive, continuous kinetic monitoring via pH-stat titration (the gold standard) or colorimetric pH indicators (high throughput).
Mechanistic Principles
The hydrolysis of this compound by a serine protease follows a three-step mechanism involving an acyl-enzyme intermediate. Understanding this is vital for interpreting pre-steady-state vs. steady-state kinetics.[1]
Reaction Scheme:
-
Binding: Enzyme (E) binds this compound (S) to form the Michaelis complex (ES).[1]
-
Acylation: The active site serine attacks the ester carbonyl, releasing Methanol (P1) and forming the Acyl-Enzyme intermediate.
-
Deacylation: Water attacks the Acyl-Enzyme, releasing Z-Val-OH (P2) and regenerating the free enzyme.[1]
Figure 1: Kinetic mechanism of this compound hydrolysis.[1][2] Note that for esters, k2 (acylation) is often much faster than k3 (deacylation), making deacylation the rate-limiting step.[1]
Pre-Experimental Considerations (Critical)
3.1 Solubility & Stock Preparation
This compound is hydrophobic.[1] Direct addition to aqueous buffer will result in precipitation and erratic kinetics.[1]
-
Solvent: Dissolve this compound in 100% DMSO or Methanol .
-
Concentration: Prepare a 100x stock (e.g., 100 mM) so the final organic solvent concentration in the assay is
. -
Warning: High organic solvent concentrations (>5-10%) can denature enzymes and shift the
of the catalytic histidine.
3.2 Spontaneous Hydrolysis
Esters are liable to spontaneous (non-enzymatic) hydrolysis, especially at pH > 8.0.[1]
-
Control: Every assay must run a "No Enzyme" control to subtract the background rate of spontaneous hydrolysis.
Protocol A: The pH-Stat Method (Gold Standard)
Best for: Accurate determination of
Principle: As the ester hydrolyzes, H
Reagents
-
Reaction Vessel: Thermostated glass cell (25°C), stirred, under
gas (to prevent atmospheric absorption which alters pH). -
Titrant: 0.01 M to 0.05 M NaOH (standardized,
-free).[1] -
Salt Solution: 0.1 M KCl (to maintain constant ionic strength; do not use buffered salts like PBS).
-
Enzyme Stock: 1-10
M in 1 mM HCl (keeps enzyme stable/inactive until dilution).[1]
Step-by-Step Workflow
-
System Setup: Calibrate the pH electrode at 25°C using pH 4.0 and 7.0 (or 10.0) standards. Fill the titrant syringe and purge bubbles.
-
Blank Run:
-
Kinetic Run:
-
Repeat: Vary substrate concentration [S] from
to .
Calculation
[1]-
Subtract
from the enzyme rate.[1]
Protocol B: High-Throughput Colorimetric Assay
Best for: Screening inhibitors or comparing multiple enzyme variants.[1]
Principle: Uses a pH indicator (Phenol Red) in a weakly buffered system. Acid release causes a color shift (Red
Reagents
-
Assay Buffer: 2.5 mM Tris-HCl, pH 8.0, 0.1 M KCl. (Buffer concentration must be very low to allow pH change).[1]
-
Indicator: Phenol Red (0.005% w/v final).[1]
-
Substrate: this compound (dilution series).[1]
Step-by-Step Workflow
-
Preparation: In a 96-well clear plate, prepare a mix of Buffer + Phenol Red.
-
Substrate Addition: Add this compound to wells (keep DMSO constant across all wells).
-
Initiation: Add Enzyme to initiate reaction.
-
Monitoring: Immediately read Absorbance at 558 nm in kinetic mode (read every 10s for 5 min).
-
Calibration (Crucial): You must create a standard curve by titrating known amounts of HCl into the assay buffer + dye to correlate
with H .[1]
Figure 2: Workflow for high-throughput colorimetric screening of this compound hydrolysis.[1]
Data Analysis & Troubleshooting
Data Processing
-
Determine Initial Velocity (
): Plot Product (concentration or titrant volume) vs. Time.[1] Take the slope of the initial linear portion (typically <10% substrate conversion). -
Michaelis-Menten Plot: Plot
vs. [S]. -
Fit: Use non-linear regression (e.g., GraphPad Prism, Origin) to fit the equation:
[1]
Summary of Kinetic Parameters (Example for
-Chymotrypsin)
| Parameter | Typical Value Range | Notes |
| 20 – 100 | Highly dependent on ionic strength and organic solvent %.[1] | |
| 10 – 50 | Faster than amide hydrolysis ( | |
| Optimum pH | 7.8 – 8.0 | Below pH 7, His57 protonation reduces activity.[1] |
Troubleshooting Guide
-
Issue: Non-linear rates immediately.
-
Issue: High Background Rate.
-
Issue: No Activity.
References
-
Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-enzyme Mechanism for the Reaction of Specific Substrates with Chymotrypsin. Journal of the American Chemical Society, 86(18), 3669–3674. Link[1]
-
Wilcox, P. E. (1970). [5] Chymotrypsinogens—chymotrypsins.[1] In Methods in Enzymology (Vol. 19, pp. 64-108).[1] Academic Press.[1] Link[1]
-
Fastrez, J., & Fersht, A. R. (1973). Demonstration of the acyl-enzyme mechanism for the hydrolysis of peptides and anilides by chymotrypsin. Biochemistry, 12(11), 2025-2034.[1] Link[1]
-
Baggio, R., et al. (2016). A High-Throughput Assay for Screening of Serine Protease Inhibitors.[1] Journal of Biomolecular Screening, 21(8), 846–854.[1] (Adaptation of phenol red methods). Link[1]
Sources
Application Note: Kinetic Profiling of Steric Tolerance
This Application Note is designed for researchers investigating serine protease kinetics, specifically the steric limitations of the
High-Sensitivity Esterase Assay for -Chymotrypsin using this compound
Introduction & Principle
-Chymotrypsin (EC 3.4.21.[1]1) is a serine protease classically defined by its specificity for bulky, hydrophobic residues (Tyr, Phe, Trp) at the P1 position. However, the enzyme possesses significant esterase activity toward non-specific substrates.[2] This compound represents a "steric probe" substrate. Unlike tyrosine-based substrates that fit perfectly into the hydrophobic S1 pocket, the valine side chain is shorter and branched (-
Conformational Mobility: The ability of the S1 pocket to accommodate suboptimal steric fits.
-
Elastase Differentiation: this compound is a primary substrate for Elastase. Using it with chymotrypsin allows for the calculation of specificity constants (
) to differentiate cross-reactivity in pancreatic extracts. -
Acyl-Enzyme Stability: Methyl esters hydrolyze rapidly, allowing the isolation of the acylation step (
) from deacylation ( ) in pre-steady-state kinetics.
Reaction Mechanism
The assay relies on the Potentiometric or Colorimetric detection of acid release. Unlike amide hydrolysis, ester hydrolysis generates a free acid and an alcohol.
The release of
Figure 1: Kinetic mechanism of ester hydrolysis. The detection signal is the proton released during the breakdown of the ester bond.
Material Preparation
Critical Note on Solubility: this compound is hydrophobic. Improper solubilization results in micro-precipitation, leading to erratic scattering in spectrophotometric assays.
Reagents
-
-Chymotrypsin Stock (Enzyme):
-
Dissolve lyophilized powder (Type II from Bovine Pancreas,
40 units/mg) in 1 mM HCl containing 2 mM . -
Why HCl? Low pH prevents autolysis (self-digestion) during storage.
-
Why Calcium? Stabilizes the active conformation.
-
Concentration: 1.0 mg/mL (Store at -20°C in aliquots).
-
-
This compound Stock (Substrate):
-
MW: 265.3 g/mol .[3]
-
Dissolve in Methanol (HPLC Grade) to a concentration of 50 mM.
-
Stability: Stable for 1 week at 4°C. Discard if yellowing occurs.
-
-
Assay Buffer (Weakly Buffered):
-
5 mM Tris-HCl, 50 mM NaCl, 10 mM
, pH 7.8. -
Crucial: The buffer concentration (5 mM) must be low enough to allow the released protons to affect the pH indicator, but high enough to maintain the enzyme's pH optimum initially.
-
-
Indicator Solution:
-
0.05% (w/v) Phenol Red in water.
-
Protocol: Continuous Spectrophotometric Rate Determination
This protocol uses the "Indicator Displacement" method. As the ester hydrolyzes, pH drops, and Phenol Red transitions from Red (
Detection: Absorbance decrease at 558 nm. Temperature: 25°C. Path Length: 1 cm.
Step-by-Step Workflow
-
Calibration (Standard Curve):
-
Prepare 3 mL of Assay Buffer + Indicator.
-
Titrate with aliquots of standardized HCl (e.g., 10 mM) to determine the
response factor. This converts absorbance change directly to hydrolysis rate.
-
-
Reaction Setup:
-
In a quartz cuvette, combine:
-
2.80 mL Assay Buffer
-
0.10 mL Phenol Red Solution
-
0.05 mL this compound Stock (Final Conc: ~0.8 mM)
-
-
Mix by inversion.
-
-
Blank Measurement (Critical):
-
Place cuvette in spectrophotometer.
-
Record
for 2 minutes. -
Note: Methyl esters undergo spontaneous hydrolysis at pH 7.8. This background rate (
) must be subtracted.
-
-
Initiate Reaction:
-
Add 0.05 mL
-Chymotrypsin enzyme solution. -
Immediately mix and record
for 3–5 minutes. -
Ensure the rate is linear. If the rate curves off, the pH has dropped too far; reduce enzyme concentration.
-
Figure 2: Experimental workflow for the spectrophotometric indicator assay.[1][4][5]
Data Analysis & Calculation
Calculate the activity using the Response Factor (
- : Change in absorbance per minute.
- : Total reaction volume (3.0 mL).
- : Volume of enzyme added (0.05 mL).
-
: Response Factor (Absorbance units /
). -
Unit Definition: One unit hydrolyzes 1.0
mole of this compound per minute at pH 7.8 and 25°C.
Typical Kinetic Constants (Reference Values):
| Parameter | Value | Note |
|---|
|
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Rate | Spontaneous hydrolysis | Ensure pH is not > 7.8. Reduce temperature to 20°C if necessary. Use fresh substrate stock. |
| Non-Linear Rate | pH drift outside indicator range | Increase buffer strength slightly (e.g., to 10 mM Tris) or reduce enzyme concentration. |
| Precipitation | Substrate insolubility | Ensure Methanol concentration in final assay is 2-5%. Do not exceed 10% MeOH as it inhibits Chymotrypsin. |
| No Activity | Enzyme autolysis | Ensure enzyme stock is stored in 1 mM HCl (acidic), not water or buffer. |
Alternative Method: pH-Stat Titration (Gold Standard)
For validation, use a pH-Stat titrator.
-
Setup: 10 mL reaction volume, no buffer (only 50 mM NaCl/10 mM
). -
Titrant: 0.01 N NaOH.
-
Method: Maintain pH at 7.8 constant. The slope of NaOH addition over time is directly equal to the hydrolysis rate.
-
Advantage: No need for indicators; immune to buffer capacity issues.
References
-
Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-enzyme Mechanism for the Reaction of Specific Substrates with Chymotrypsin. Journal of the American Chemical Society. Link
-
Worthington Biochemical Corporation. Chymotrypsin Assay Manual. Link
-
Wilcox, P. E. (1970). Chymotrypsinogens — chymotrypsins. Methods in Enzymology, Vol 19. Link
-
Hestrin, S. (1949). The reaction of acetylcholine and other carboxylic acid derivatives with hydroxylamine, and its analytical application. Journal of Biological Chemistry. Link
Sources
- 1. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H19NO4 | CID 10967417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Utility of Z-Val-NHNH₂
Abstract
This document provides a comprehensive technical guide for the synthesis of N-α-benzyloxycarbonyl-L-valine hydrazide (Z-Val-NHNH₂) from its corresponding methyl ester (Z-Val-OMe) via hydrazinolysis. We will elucidate the underlying nucleophilic acyl substitution mechanism, detail a robust and validated experimental protocol, and discuss the critical role of the resultant amino acid hydrazide as a precursor in advanced peptide synthesis, particularly for fragment condensation via the azide method. This guide is intended for researchers and professionals in synthetic organic chemistry, peptide chemistry, and drug development.
Introduction: The Strategic Importance of Amino Acid Hydrazides
In the intricate field of peptide and protein synthesis, the strategic assembly of amino acid building blocks is paramount. While stepwise solid-phase peptide synthesis (SPPS) is a powerful tool, the synthesis of large or complex peptides often necessitates a convergent approach, wherein protected peptide fragments are synthesized separately and then coupled. The "azide coupling" method stands as a classic and reliable strategy for fragment condensation, prized for its low propensity for racemization.[1]
The cornerstone of this method is the peptide hydrazide. The conversion of a C-terminal ester of a protected amino acid or peptide into a hydrazide is a fundamental transformation that primes the fragment for subsequent conversion to a highly reactive acyl azide intermediate.[2][3] This application note focuses on a model reaction: the synthesis of Z-Val-NHNH₂ from this compound. This reaction serves as a perfect exemplar of the hydrazinolysis of N-protected amino acid esters, a critical technique in the chemist's arsenal.
The benzyloxycarbonyl (Z or Cbz) group is an essential N-terminal protecting group, stable to the nucleophilic conditions of hydrazinolysis, yet readily removable by catalytic hydrogenolysis, demonstrating its orthogonality with other protecting groups used in peptide synthesis.[4][5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of this compound to Z-Val-NHNH₂ proceeds through a classical nucleophilic acyl substitution mechanism. Hydrazine (H₂N-NH₂), a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester.
The key steps are as follows:
-
Nucleophilic Attack: The terminal nitrogen atom of a hydrazine molecule attacks the carbonyl carbon of the methyl ester in this compound. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond.
-
Expulsion of the Leaving Group: Concurrently, the methoxide ion (⁻OCH₃) is expelled as the leaving group.
-
Proton Transfer: The weakly acidic methoxide ion is protonated by the slightly acidic N-H of the newly formed hydrazide or another hydrazine molecule, yielding methanol (CH₃OH) and the stable final product, Z-Val-NHNH₂.
The Z-protecting group on the α-amino group of valine remains inert throughout this process, effectively preventing any undesired side reactions at the N-terminus.
Caption: Figure 1: Nucleophilic acyl substitution mechanism for the formation of Z-Val-NHNH₂.
Experimental Protocol
This protocol outlines a reliable method for the synthesis of Z-Val-NHNH₂. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
3.1. Materials and Equipment
-
Reagents:
-
N-α-benzyloxycarbonyl-L-valine methyl ester (this compound)
-
Hydrazine monohydrate (N₂H₄·H₂O), ~64-65% hydrazine
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water (for work-up)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Condenser (optional, for reactions at elevated temperature)
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Beakers
-
Glass stirring rod
-
TLC plates (e.g., silica gel 60 F₂₅₄), chamber, and appropriate eluent (e.g., 10% MeOH in CH₂Cl₂)
-
UV lamp for TLC visualization
-
3.2. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ester). Stir the solution at room temperature until the solid is completely dissolved.
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (3.0-5.0 eq) dropwise.
-
Causality Insight: An excess of hydrazine is used to ensure the reaction goes to completion and to minimize potential side reactions.[6]
-
-
Reaction: Seal the flask (e.g., with a septum or glass stopper) and allow the reaction to stir at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a TLC plate. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is typically complete within 24-48 hours when the starting material spot is no longer visible under UV light.
-
Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold deionized water (approx. 10-20 times the volume of the reaction mixture) while stirring vigorously with a glass rod.
-
Causality Insight: Z-Val-NHNH₂ is typically a solid with low solubility in water, causing it to precipitate.[7] Excess hydrazine, methanol, and the methanol byproduct are soluble in water, allowing for an efficient separation.
-
-
Filtration: A white solid precipitate will form. Allow it to stir in the cold water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any residual hydrazine.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Caption: Figure 2: Step-by-step experimental workflow for the synthesis of Z-Val-NHNH₂.
Data Presentation & Characterization
The following table summarizes typical parameters for the synthesis. Researchers should optimize these conditions for their specific scale and purity requirements.
| Parameter | Value / Description | Rationale |
| Starting Material | This compound | N-protected amino acid methyl ester. |
| Reagent | Hydrazine Monohydrate | Potent nucleophile for hydrazinolysis. |
| Stoichiometry | 1 : 3-5 (Ester : Hydrazine) | Excess hydrazine drives the equilibrium towards the product. |
| Solvent | Anhydrous Methanol or Ethanol | Good solubility for reactants; does not interfere with the reaction. |
| Temperature | 20-25 °C (Room Temperature) | Sufficient for the reaction to proceed cleanly without promoting side reactions. |
| Reaction Time | 24 - 48 hours | Typical duration for complete conversion at room temperature. |
| Typical Yield | 85 - 95% | The reaction is generally high-yielding. |
| Product | Z-Val-NHNH₂ | N-α-benzyloxycarbonyl-L-valine hydrazide, typically a white solid. |
| Purity Analysis | TLC, Melting Point, ¹H NMR | Standard methods to confirm product identity and purity. |
Application in Peptide Synthesis: The Azide Coupling Method
The synthesized Z-Val-NHNH₂ is not an end-product but a valuable intermediate. Its primary application is in the azide coupling method for peptide fragment condensation.[1]
-
Formation of the Acyl Azide: The hydrazide is converted into a highly reactive acyl azide (Z-Val-CON₃) by reacting it with a nitrosating agent, such as sodium nitrite (NaNO₂) under cold, acidic conditions.[3]
-
Peptide Coupling: The acyl azide is then immediately reacted with the free N-terminal amine of another amino acid or peptide fragment. The azide is an excellent leaving group (as N₂ gas), driving the formation of a new peptide bond.
This method is highly valued because the activation and coupling conditions are known to suppress racemization at the C-terminal chiral center, ensuring the stereochemical integrity of the final peptide.[1]
References
-
Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. ResearchGate. Available from: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
Deprotection of N-Fmoc-α-amino acid methyl esters. ResearchGate. Available from: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available from: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. National Center for Biotechnology Information. Available from: [Link]
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. Available from: [Link]
-
Reaction of esters with hydrazine? Sciencemadness.org. Available from: [Link]
-
Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available from: [Link]
- Preparation method of hydrazide compound. Google Patents.
-
Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. National Center for Biotechnology Information. Available from: [Link]
- Amino acid hydrazides. Google Patents.
-
Synthesis of protected hydrazine-containing amino acid 22 by Boger et al. ResearchGate. Available from: [Link]
-
An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. Available from: [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available from: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Available from: [Link]
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available from: [Link]
-
HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing. Available from: [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Tikrit Journal of Pure Science. Available from: [Link]
-
Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. Available from: [Link]
-
Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. pubs.acs.org. Available from: [Link]
-
When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. Available from: [Link]
-
α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. ACS Omega. Available from: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Z-Val-OMe Solubility Guide
Topic: Improving solubility of N-Benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) in methanol. CAS: 24210-19-3 Molecular Formula: C₁₄H₁₉NO₄ Molecular Weight: 265.3 g/mol [1]
Introduction: The Solubility Paradox
User Query: "Why won't this compound dissolve in pure methanol, and how can I fix it?"
Technical Insight: this compound presents a classic "amphiphilic conflict."[1] While the methyl ester (-OMe) and carbamate (Z-group) linkages are polar, the molecule is dominated by two significant hydrophobic domains:[1]
-
The Benzyloxycarbonyl (Z) Group: A bulky, aromatic, lipophilic protecting group.
-
The Valine Side Chain: An isopropyl group that disrupts the hydrogen-bonding network of polar solvents.
Methanol is a polar protic solvent (
Module 1: Troubleshooting & FAQs
Q1: Why does my solution turn cloudy upon cooling?
Diagnosis: You are hitting the metastable zone limit . this compound is a low-melting solid (often reported in the 50–70°C range, similar to its free acid precursor).[1] In methanol, it exhibits a steep solubility curve. As you cool the solution, the solvent power of methanol decreases rapidly, forcing the hydrophobic Z-groups to aggregate.
-
Immediate Fix: Do not cool below 20°C if working near saturation. If crystallization is not the goal, maintain the solution at 30–35°C.
Q2: Can I use heat to dissolve it?
Answer: Yes, but with strict thermal limits.
-
Protocol: You may heat the methanol suspension to 40–45°C .
-
Warning: Do not exceed 50°C. Since this compound has a relatively low melting point, overheating can cause it to "oil out" (form a separate liquid phase) rather than dissolve.[1] Once oiled out, it is thermodynamically difficult to re-dissolve or crystallize.
Q3: I cannot change the solvent (Methanol is required). What now?
Answer: If you are locked into methanol (e.g., for a specific hydrogenation or transesterification reaction), you must use Mechanical Solvation .
-
Sonication: Use a bath sonicator at 35°C for 10–15 minutes. Acoustic cavitation breaks up crystal lattice energy more effectively than stirring.
-
High-Shear Mixing: For scales >10g, use an overhead stirrer with a radial flow impeller, not a magnetic stir bar.
Module 2: Solvent Engineering Protocols
The most robust solution is Co-solvent Engineering . By adding a "bridge solvent" that is miscible with methanol but highly solubilizing for the Z-group, you can increase solubility by orders of magnitude.
Protocol A: The "DCM Bridge" (Standard Chemical Synthesis)
Best for: Chemical coupling, hydrogenations, and general handling.
| Step | Action | Mechanism |
| 1 | Dissolve this compound in Dichloromethane (DCM) . | DCM is an excellent solvent for the hydrophobic Z-group.[1] |
| 2 | Calculate the target volume. | Use 1 part DCM for every 3-5 parts Methanol intended.[1] |
| 3 | Add Methanol slowly to the DCM solution. | This prevents "crashing out."[1] The final solvent system is DCM:MeOH (1:4). |
| 4 | Optional: Evaporate DCM (if needed). | If DCM interferes with the reaction (rare), you can gently rotovap it off after the reagent is dispersed, though precipitation may re-occur. |
Protocol B: The "Aprotic Spike" (Enzymatic/Biological Applications)
Best for: Enzymatic peptide synthesis (e.g., Chymotrypsin-catalyzed) where DCM is toxic to enzymes.[1]
| Step | Action | Mechanism |
| 1 | Prepare a stock solution of this compound in DMSO or DMF . | These are polar aprotic solvents that dissolve the peptide and are water-miscible. |
| 2 | Limit concentration.[1] | Keep the DMSO stock highly concentrated (e.g., 1M). |
| 3 | Add to the Methanol/Buffer reaction mixture. | Ensure the final DMSO concentration is < 10% (v/v) to prevent enzyme denaturation. |
Module 3: Decision Logic (Visualization)
Use the following decision tree to select the correct solubilization strategy for your specific application.
Caption: Decision matrix for solubilizing this compound based on downstream experimental constraints.
Module 4: Comparative Solvent Data
The following table summarizes the solubility profile of this compound to assist in solvent selection.
| Solvent | Solubility Rating | Suitability for this compound | Notes |
| Dichloromethane (DCM) | High | Excellent | Best for dissolving the hydrophobic Z-group.[1] |
| Ethyl Acetate | Moderate/High | Good | Good alternative to DCM; safer, but harder to remove if dry MeOH is needed.[1] |
| Tetrahydrofuran (THF) | High | Good | Miscible with water/MeOH.[1] Watch for peroxides. |
| Methanol (MeOH) | Low/Moderate | Problematic | Requires heat or co-solvent for high concentrations. |
| DMSO | Very High | Excellent | Hard to remove (high BP).[1] Use only as a spike. |
| Water | Insoluble | Poor | Causes immediate precipitation.[1] |
References
-
PubChem. (n.d.).[2] this compound Compound Summary (CID 10967417).[1][2] National Library of Medicine. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Sources
Technical Support Center: Troubleshooting Z-Val-OMe Hydrogenation
Executive Summary: The "Valine Trap"
Low yield during the hydrogenolytic deprotection of Z-Val-OMe (N-Benzyloxycarbonyl-L-valine methyl ester) is a frequent inquiry in peptide synthesis. Unlike simple glycine or alanine derivatives, valine presents a unique combination of steric bulk (isopropyl side chain) and physicochemical volatility in its free base form.
If your TLC shows consumption of starting material but your isolated yield is <80%, you are likely falling into one of two traps:
-
The "Invisible" Loss: The free amine (H-Val-OMe) is volatile and subliming/evaporating during concentration.
-
The "Silent" Side-Reaction: Reductive
-methylation by the solvent (Methanol).
This guide provides a diagnostic workflow and a validated protocol to ensure quantitative recovery.
Part 1: Diagnostic Workflow
Before altering your chemistry, use this logic tree to identify the failure point.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in this compound deprotection.
Part 2: Troubleshooting Modules (Q&A)
Category A: "My product disappeared on the Rotavap" (The Volatility Issue)
Q: The reaction went to completion (verified by TLC), but after filtering the catalyst and concentrating the methanol, I only recovered 40% yield. Where did it go?
A: You likely pumped your product into the vacuum trap. The free amine of valine methyl ester (H-Val-OMe ) is an oil with significant vapor pressure. When you remove the solvent under reduced pressure (Rotavap) or apply high vacuum to "dry" the oil, the free base co-evaporates or sublimes.
The Fix: Isolate as the Hydrochloride Salt. The hydrochloride salt (H-Val-OMe·HCl) is a stable, non-volatile solid.
-
Protocol Adjustment: After filtering off the Pd/C, immediately add 1.1 equivalents of 1M HCl (in MeOH or Dioxane) to the filtrate before concentration. This converts the volatile free amine into the non-volatile ammonium salt.
Category B: "The reaction is too slow" (Kinetics & Sterics)
Q: I am using standard 10% Pd/C in Methanol. After 24 hours, I still see 30% starting material. Why is Valine so much slower than Glycine?
A: This is due to the steric hindrance of the isopropyl side chain adjacent to the reaction center. The bulky group makes it harder for the Cbz-nitrogen to adsorb effectively onto the Palladium surface. Additionally, free amines generated during the reaction can coordinate to the Pd surface, acting as a mild poison.
The Fix: Acid-Assisted Hydrogenation. Protonating the amine prevents it from binding tightly to the catalyst surface, keeping the active sites open for the Z-group hydrogenolysis.
-
Protocol Adjustment: Add 1.0–2.0 equivalents of Acetic Acid or HCl to the reaction mixture at the start. This significantly accelerates turnover for sterically hindered amino acids [1].
Category C: "I see a +14 mass impurity" (Side Reactions)
Q: My LCMS shows a peak with Mass M+14 relative to the product. Is this a byproduct?
A: Yes, this is
The Fix:
-
Switch Solvents: Use Ethanol or Ethyl Acetate (EtOAc) instead of Methanol.
-
Keep it Acidic: As mentioned in Category B, protonating the amine inhibits its nucleophilic attack on any formed formaldehyde, effectively blocking this pathway.
Part 3: Mechanistic Visualization
Understanding the competing pathways helps in selecting the right conditions.
Figure 2: Competing pathways for H-Val-OMe. The green path represents the recommended stabilization strategy.
Part 4: The Validated "Gold Standard" Protocol
This protocol addresses volatility, kinetics, and side reactions simultaneously.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 10% Pd/C (5–10 wt% loading, wet support preferred to minimize fire risk)
-
Solvent: Methanol (anhydrous not required)
-
Additive: 1M HCl in MeOH (1.1 equiv) or Acetic Acid (2.0 equiv)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound in Methanol (0.1 M concentration).
-
Acidification: Add 1.1 equivalents of HCl (e.g., 1.25 M HCl in MeOH).
-
Why? Prevents catalyst poisoning, stops N-methylation, and prepares the product as a salt.
-
-
Catalyst Addition: Under a nitrogen blanket, carefully add 10 wt% of Pd/C catalyst.
-
Hydrogenation: Purge with
gas (balloon pressure is sufficient). Stir vigorously at Room Temperature.-
Note: Vigorous stirring is critical to overcome gas-liquid mass transfer limitations.
-
-
Monitoring: Check TLC after 2 hours. (Stain with Ninhydrin; the product will turn purple/red).
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C.[1]
-
Wash the pad with MeOH.
-
-
Isolation: Concentrate the filtrate on a rotary evaporator at 35°C.
Part 5: Data Summary
| Variable | Free Base Method (Risky) | HCl Salt Method (Recommended) |
| Reaction Rate | Slow (Steric hindrance) | Fast (Protonation prevents poisoning) |
| Side Products | Potential N-Methylation | None (Amine is protected) |
| Workup Loss | High (Volatile oil) | Negligible (Stable salt) |
| Storage Stability | Poor (Oxidizes/Cyclizes) | Excellent (Indefinite at 4°C) |
References
- Catalytic Hydrogenation Kinetics: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
N-Methylation Side Reaction: Bernhardt, S., et al. (2019). "Commercial Pd/C-Catalyzed N-Methylation of Amines Using Methanol as Both C1 and H2 Source." The Journal of Organic Chemistry, 84(23).
- Volatility of Amino Acid Esters: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
Sources
Technical Support: Troubleshooting Z-Val-OMe Solubility in Dichloromethane (DCM)
Status: Active Last Updated: October 26, 2023 Department: Chemical Application Support Document ID: TS-SOL-ZVO-001
The Core Anomaly
The Issue: You are attempting to dissolve Z-Val-OMe (N-Benzyloxycarbonyl-L-valine methyl ester) in Dichloromethane (DCM), and it is failing to dissolve (remaining as a suspension, precipitate, or gel).
The Scientific Reality: this compound is a fully protected, lipophilic amino acid derivative.
-
Lipophilic Groups: Z- (Cbz) protection on the amine; Methyl ester (-OMe) on the carboxyl; Isopropyl side chain.
-
Expected Behavior: Based on "like dissolves like," this compound should be highly soluble in DCM, Ethyl Acetate, and Methanol. It typically exists as a viscous oil or a low-melting solid.
Immediate Diagnosis: If your sample is not dissolving in DCM, it is highly probable that the compound is not pure this compound , but rather a salt form or a related derivative. The three most common culprits are:
-
The Salt Confusion: You actually have H-Val-OMe·HCl (Valine methyl ester hydrochloride).[1]
-
The Stabilizer Salt: You have Z-Val-OH·DCHA (Dicyclohexylammonium salt).[2]
-
The Free Acid: You have Z-Val-OH (Free carboxylic acid), which can exhibit slower kinetics.
Diagnostic Workflow
Follow this logic tree to identify the root cause of the insolubility.
Figure 1: Diagnostic logic flow for identifying the cause of insolubility.
Troubleshooting Scenarios (Q&A)
Scenario A: The "White Powder" Trap (H-Val-OMe·HCl)
Symptom: The compound is a distinct white crystalline powder with a high melting point (>150°C), and it sinks to the bottom of the DCM without interacting. Cause: You likely have H-Val-OMe·HCl (CAS: 6306-52-1).[1][3] The Z-group is missing, and the amine is protonated by hydrochloric acid. Ionic salts do not dissolve in non-polar DCM. Solution: You must "free-base" the amine to make it soluble in organic solvents.
Protocol: Free-Basing H-Val-OMe·HCl
-
Suspend the solid in DCM.[4]
-
Add an equimolar amount of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .
-
Observation: The solid should dissolve as the organic base deprotonates the amine, forming the soluble free amine and the soluble TEA·HCl salt (or the salt may remain suspended if TEA is used, requiring a water wash).
-
Better Method (Extraction): Dissolve the salt in a minimal amount of water/saturated NaHCO₃, extract into DCM, dry over MgSO₄, and concentrate.
Scenario B: The "Stabilizer" Salt (Z-Val-OH·DCHA)
Symptom: The label mentions "DCHA".[2][4][5] The compound is a white solid. Cause: Z-protected amino acids are often sold as Dicyclohexylammonium (DCHA) salts to convert oily free acids into stable, weighable solids. These salts are insoluble in DCM. Solution: You must perform an acid wash to remove the DCHA group and liberate the free acid.[2]
Protocol: Breaking the DCHA Salt
-
Dissolve/suspend the salt in Ethyl Acetate (EtOAc) (DCM can be used, but EtOAc is preferred for partitioning).
-
Wash the organic layer 2-3 times with 5% KHSO₄ or 1M HCl .
-
Mechanism:[6] The acid protonates the DCHA amine, making it water-soluble. The Z-Val-OH remains in the organic layer.
-
-
Wash with brine, dry over Na₂SO₄, and evaporate.
-
The resulting oil (Z-Val-OH) will be soluble in DCM.
Scenario C: The "Gel" Phenomenon (Aggregation)
Symptom: The compound is chemically correct (this compound), but it forms a cloudy suspension or a gelatinous blob in DCM. Cause: Although rare for single amino acids, hydrophobic peptides can form intermolecular hydrogen bonds (Beta-sheet like structures) in non-polar solvents like DCM, leading to aggregation. Solution: Disrupt the hydrogen bonding network.
Protocol: The "Magic Spike"
-
Add a small volume (1-5% v/v) of DMF (Dimethylformamide) or DMSO to the DCM mixture.
-
Sonicate for 30 seconds.
-
Result: The polar aprotic solvent disrupts the hydrogen bonds, instantly solubilizing the aggregate.
Comparative Solubility Data
The following table highlights why "Identity" is the most likely cause of your issue.
| Compound Identity | CAS Number | Physical State | Solubility in DCM | Solubility in Water |
| This compound | 24210-19-3 | Oil / Low-melt Solid | High | Low |
| H-Val-OMe·HCl | 6306-52-1 | White Crystal (MP ~170°C) | Insoluble | High |
| Z-Val-OH | 1149-26-4 | White Powder | Moderate | Low |
| Z-Val-OH[1]·DCHA | - | White Crystal | Insoluble | Low |
References
-
PubChem. (n.d.).[7][8] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biotage.com [biotage.com]
- 7. This compound | C14H19NO4 | CID 10967417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Pd/C catalyst ratio for Z-Val-OMe deprotection
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing catalytic reactions is crucial for the timely advancement of your research and development projects. This guide is designed to provide in-depth, field-proven insights into a common yet critical step in peptide synthesis and medicinal chemistry: the deprotection of Z-Val-OMe (N-Carbobenzyloxy-L-valine methyl ester) using a Palladium on Carbon (Pd/C) catalyst.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, offering troubleshooting steps and foundational knowledge to empower you to resolve challenges efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst loading for Pd/C in a this compound deprotection?
A: There is no single "one-size-fits-all" ratio, as the optimal loading depends on substrate purity, desired reaction time, and scale. However, a well-established starting point for laboratory-scale reactions is 5-10% by weight (w/w) of the this compound substrate when using 10% Pd/C catalyst.[1] For particularly challenging or sluggish reactions, this can be increased to 20% (w/w).[2]
It's crucial to understand the distinction between the percentage of Palladium on the carbon support (e.g., 5% or 10% Pd/C) and the catalyst loading relative to the substrate (the w/w percentage). A higher percentage on the support does not always equate to a faster reaction; factors like particle size and surface dispersion are more critical predictors of catalytic efficiency.[3]
| Parameter | Typical Starting Range | Notes |
| Catalyst Type | 5% or 10% Pd/C (wet) | Wet catalysts are often preferred for safety to minimize pyrophoricity. |
| Catalyst Loading (w/w) | 5 - 20% | Start with 10% w/w and optimize.[1][2] |
| Catalyst Loading (mol%) | 0.5 - 2.5 mol% | Less common for heterogeneous catalysts but useful for comparison. |
| Solvent | Methanol (MeOH), Ethanol (EtOH) | Protic solvents are standard and facilitate hydrogenolysis.[2] |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | Atmospheric pressure (balloon) is often sufficient.[1][2] |
| Temperature | Room Temperature | Exothermic reactions are rare for this transformation. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion.[2] |
Q2: What is the underlying mechanism of Z-group deprotection via Pd/C catalysis?
A: The removal of the Z (Carbobenzyloxy) group is a classic example of hydrogenolysis . The process occurs on the surface of the palladium catalyst and involves the cleavage of the benzylic C-O bond by hydrogen. The key steps are:
-
Oxidative Addition: The palladium metal, Pd(0), on the carbon support reacts with hydrogen gas (H₂) to form a palladium hydride species (H-Pd-H).[4]
-
Coordination: The Z-protected substrate coordinates to the palladium surface.
-
Hydrogenolysis: The crucial C-O bond is cleaved. One hydrogen atom from the catalyst surface adds to the oxygen, and the other adds to the benzylic carbon.
-
Product Release: This cleavage releases the unprotected valine methyl ester, carbon dioxide, and toluene as byproducts. The catalyst, Pd(0), is regenerated to continue the cycle.
This clean decomposition into volatile byproducts is a major advantage of this method.[2]
Q3: Why is my reaction slow or incomplete even with 20% w/w catalyst loading?
A: This is a common and frustrating issue that often points to problems beyond simple catalyst loading. Here are the most likely culprits:
-
Catalyst Inactivity or Poor Quality: Not all Pd/C catalysts are created equal. Different batches or manufacturers can have significant variations in particle size, surface area, and the ratio of Pd(0) to PdO.[3] An older catalyst or one that has been improperly stored can lose activity.[5]
-
Catalyst Poisoning: This is a primary cause of reaction failure. The palladium active sites can be irreversibly blocked by various substances.
-
Sulfur Compounds: Even trace amounts of sulfur (e.g., from reagents containing thiols or sulfoxides) can completely poison the catalyst.[1][6]
-
Product Inhibition: The newly formed amine product can coordinate to the palladium surface, effectively deactivating it.[1][7]
-
Other Impurities: Heavy metals, phosphines, or other coordinating species in your starting material or solvent can act as poisons.[6][8]
-
-
Poor Mass Transfer/Solubility: The reaction is heterogeneous, meaning the substrate must physically contact the solid catalyst surface. If the this compound has poor solubility in your chosen solvent, the reaction rate will be severely limited.[1][9]
-
Insufficient Hydrogen: At atmospheric pressure (balloon), the hydrogen concentration in the solvent can be the rate-limiting factor. Vigorous stirring is essential to improve gas-liquid mass transfer.[9]
Troubleshooting Guide: From Stalled Reaction to Full Conversion
This section is designed as a logical workflow to diagnose and solve common problems encountered during the deprotection of this compound.
Problem: My reaction has stalled. TLC/LC-MS shows significant starting material remaining after 4 hours.
Follow this decision tree to identify the root cause and implement the correct solution.
Q4: How do I perform a systematic optimization of the catalyst ratio?
A: An empirical, step-by-step approach is the most reliable way to find the optimal catalyst loading for your specific substrate and purity level. This protocol ensures self-validation at each step.
Protocol: Systematic Optimization of Pd/C Loading
-
Baseline Experiment (10% w/w):
-
To a round-bottom flask, add this compound (e.g., 1.0 g, 1.0 equiv).
-
Dissolve the substrate in a suitable solvent like methanol (10-20 mL).[2]
-
Carefully add 10% Pd/C (100 mg, 10% w/w) under an inert atmosphere (N₂ or Ar).[1]
-
Purge the system by evacuating and backfilling with H₂ gas three times. Inflate a balloon with H₂ and attach it to the flask.[1]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction every 30 minutes by TLC or LC-MS. Note the time to full conversion. This is your baseline.
-
-
Lower Loading (5% w/w):
-
Repeat the baseline experiment, but reduce the catalyst loading to 50 mg (5% w/w).
-
Compare the reaction time to the baseline. If the time is comparable (e.g., <1.5x the baseline), 5% w/w is likely sufficient and more cost-effective.
-
-
Higher Loading (20% w/w):
-
If the baseline reaction was slow (>4 hours) or stalled, repeat the experiment with an increased catalyst loading of 200 mg (20% w/w).[2]
-
If this drives the reaction to completion, it suggests a catalyst activity or mild poisoning issue that can be overcome with a higher catalyst charge.
-
-
Acid Additive Test:
-
If the 20% w/w loading is still slow, product inhibition is a strong possibility.[10]
-
Repeat the 10% w/w experiment, but add 1.0-1.2 equivalents of acetic acid to the reaction mixture before adding the catalyst. The acid will protonate the product amine, preventing it from coordinating with the palladium.[7][10]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Z-Val-OMe
Topic: Removal of Unreacted Benzyl Chloroformate (Z-Cl) and Benzyl Alcohol (BnOH) Audience: Pharmaceutical Researchers & Process Chemists
Executive Summary
In the synthesis of N-Benzyloxycarbonyl-L-Valine Methyl Ester (Z-Val-OMe) , the use of excess Benzyl Chloroformate (Z-Cl) is common to drive the reaction to completion. However, this creates a "Hydra" problem during workup:
-
The Active Threat: Unreacted Z-Cl (highly reactive, lachrymator).
-
The Ghost Impurity: Benzyl Alcohol (BnOH) . When Z-Cl is quenched with water/base, it hydrolyzes into BnOH. BnOH is a high-boiling oil (
) that is difficult to remove by standard evaporation and often co-elutes with the product.
This guide details the "Quench-Wash-Polish" protocol to systematically eliminate both impurities without degrading the sensitive ester moiety of your product.
Part 1: The Purification Workflow
The following logic flow illustrates the transformation of impurities through the workup process.
Figure 1: The transformation of Z-Cl into Benzyl Alcohol and subsequent removal strategies.
Part 2: Detailed Protocols
Phase 1: The Chemical Quench (Eliminating Active Z-Cl)
Objective: Convert reactive Z-Cl into inert Benzyl Alcohol (BnOH) or a water-soluble species before phase separation.
Option A: The Standard Bicarbonate Quench (Low Cost) This method relies on hydrolysis. It is effective but slow, and it generates the maximum amount of difficult-to-remove Benzyl Alcohol.
-
Cool the reaction mixture to 0°C .
-
Slowly add saturated aqueous NaHCO₃ .
-
Caution: Vigorous
evolution will occur.
-
-
Stir briskly at room temperature for 30–60 minutes .
-
Why? Z-Cl hydrolysis is slow at neutral pH. The biphasic stirring is critical to ensure all Z-Cl contacts the aqueous base.
-
Option B: The Amine Scavenger (High Purity) Recommended for high-value synthesis. Use N,N-Dimethyl-1,3-propanediamine (DMPA) . This amine reacts with Z-Cl to form a urea derivative that is protonated by acid washes and fully removed in the aqueous layer, preventing BnOH formation.
-
Add 0.1 - 0.2 equivalents of DMPA relative to the excess Z-Cl.
-
Stir for 15 minutes.
-
Proceed to acidic workup (The DMPA-Z byproduct will partition into the aqueous phase).
Phase 2: The Aqueous Workup (Partitioning)
Objective: Remove salts, scavengers, and water-soluble impurities.
Critical Warning: Do NOT use strong bases (NaOH, KOH) or extended exposure to high pH. The methyl ester (OMe) is susceptible to saponification (hydrolysis to Z-Val-OH).
Protocol:
-
Dilute: Add Ethyl Acetate (EtOAc) if the reaction solvent is not immiscible with water.
-
Acid Wash: Wash the organic layer
with 1M HCl or 5% citric acid .-
Function: Removes unreacted Val-OMe amine and any DMPA scavenger.
-
-
Base Wash: Wash
with saturated NaHCO₃ .-
Function: Removes any hydrolyzed Z-Cl (HCl byproduct) and ensures neutral pH.
-
-
Brine Wash: Wash
with saturated NaCl to remove bulk water. -
Dry: Dry over anhydrous
or and filter.
Phase 3: The Polishing (Removing Benzyl Alcohol)
Objective: The "Ghost" impurity, Benzyl Alcohol (BnOH), is now your main contaminant. It has a boiling point of 205°C and tracks with the product.
| Method | Suitability | Procedure |
| High Vacuum | Oils | If this compound is an oil: Place on high vacuum (<1 mbar) at 60°C for 4-6 hours. BnOH is volatile enough to be pulled off; this compound is not. |
| Trituration | Solids | If this compound crystallizes: Dissolve crude in min. volume of EtOAc. Slowly add cold Heptane or Hexane . This compound precipitates; oily BnOH stays in the mother liquor. |
| Azeotrope | Scale-up | Evaporate the crude with water or heptane on a rotovap. Water forms a low-boiling azeotrope with BnOH, helping to "carry" it over into the trap. |
Part 3: Troubleshooting & FAQs
Q1: I see a spot on TLC just above my product that won't go away. What is it? A: This is likely Benzyl Alcohol (BnOH) .
-
Diagnosis: BnOH is UV active and stains weakly with KMnO4. It often runs slightly higher than Z-amino esters in Hexane/EtOAc systems.
-
Fix: Use the High Vacuum method described in Phase 3. If the product is solid, triturate with Hexane.
Q2: My yield is lower than expected, and the NMR shows a carboxylic acid peak. A: You likely hydrolyzed your methyl ester.
-
Cause: Was the bicarbonate wash too long? Did you use NaOH?
-
Mechanism:[1][2][3] Methyl esters are labile under basic conditions.
-
Prevention: Keep base washes cold (
) and brief (<5 mins contact time). Use Citric Acid for the final wash to ensure the crude is slightly acidic/neutral before concentration.
Q3: Can I use chromatography to separate Z-Cl? A: You should not need to. Z-Cl degrades on silica gel to produce HCl and BnOH. It is better to quench it chemically before the column. If you must column, focus on separating the BnOH from your product using a gradient of Hexane:EtOAc (start 90:10, move to 70:30).
Q4: The reaction mixture turned into an emulsion during workup. A: This is common with peptide derivatives.
-
Fix: Add a small amount of Methanol or Brine to the mixture. Alternatively, filter the biphasic mixture through a pad of Celite to break the surface tension caused by fine precipitates.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[3] (Standard reference for Z-group stability and removal).
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on coupling and workup of amino acid esters).
-
Org. Synth. (1972). Protection of Amino Groups: Benzyl Carbamates. Organic Syntheses, Coll. Vol. 5, p.160. (Detailed protocols for Z-Cl handling).
-
Sigma-Aldrich. (n.d.). Benzyl Chloroformate Product Safety & Handling. (Safety data regarding lachrymator properties and hydrolysis).
Sources
Technical Support Center: Troubleshooting Side Reactions of Z-Val-OMe in Basic Conditions
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that the path to discovery is often paved with unexpected experimental outcomes. In the realm of peptide synthesis, the use of N-Cbz-L-valine methyl ester (Z-Val-OMe) is commonplace, yet not without its challenges, particularly when working under basic conditions. This guide is born out of extensive experience in the field, designed to provide you not just with protocols, but with a deeper understanding of the chemical principles at play. Our goal is to empower you to troubleshoot effectively, ensuring the integrity and purity of your synthesized molecules. We will delve into the common side reactions, their mechanisms, and provide you with practical, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when using this compound in basic conditions?
When exposing this compound to basic conditions, the two most prevalent and concerning side reactions are racemization of the chiral center and hydrolysis of the methyl ester. The branching at the β-carbon of the valine side chain can also introduce steric hindrance, which can slow down the desired reaction and consequently increase the likelihood of these unimolecular side reactions.[1]
Q2: Why is racemization a significant issue in peptide synthesis?
The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids.[2] Racemization, the loss of stereochemical purity at the α-carbon, leads to the formation of diastereomeric peptides. These impurities can be challenging to separate from the desired product and may result in reduced efficacy or altered biological activity.[3]
Q3: What is the primary mechanism of racemization for this compound under basic conditions?
The principal pathway for racemization of N-protected amino acids like this compound during activation for peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] In the presence of a base, the activated carboxyl group can cyclize to form this planar intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.[4][6] A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base.[4]
Q4: How does hydrolysis of the methyl ester affect my reaction?
Hydrolysis of the methyl ester converts this compound to its corresponding carboxylic acid, Z-Val-OH. This is a significant issue because the resulting carboxylate anion is no longer reactive towards the intended nucleophile (e.g., the N-terminus of another amino acid in a peptide coupling reaction). This leads to a lower yield of your desired product and complicates the purification process due to the presence of the unreacted starting material and the Z-Val-OH byproduct. The hydrolysis reaction is generally irreversible under basic conditions as the carboxylate formed is deprotonated.[7][8]
Q5: Is the Cbz (Z) protecting group stable under all basic conditions?
The benzyloxycarbonyl (Cbz or Z) group is generally considered stable to a wide range of basic conditions, which is one of its key advantages.[8] This allows for reactions like ester hydrolysis to be performed without cleaving the Cbz protector. However, it is sensitive to and can be cleaved by strong bases or harsh basic conditions, although this is less common than racemization and ester hydrolysis under typical peptide synthesis conditions.[9]
Troubleshooting Guide: From Problem to Solution
Problem 1: My final peptide product shows significant diastereomeric impurities upon analysis.
-
Probable Cause: You are likely experiencing racemization of the this compound during the coupling step. This is often exacerbated by the choice of base, coupling reagent, solvent, and reaction temperature.
-
Troubleshooting Workflow:
-
Assess Your Base: Strong, sterically unhindered bases like triethylamine (TEA) can accelerate racemization.
-
Evaluate Your Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.
-
Solution: If using a carbodiimide like DCC or DIC, the addition of a racemization suppressant is crucial. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the activated amino acid to form an active ester that is less prone to racemization.[4][10] Using phosphonium or aminium-based coupling reagents like PyBOP, HBTU, or HATU, which often have a built-in activating agent, can also be advantageous.[4]
-
-
Check Your Reaction Temperature: Higher temperatures increase the rate of most reactions, including racemization.
-
Solution: Perform the coupling reaction at a lower temperature, for example, by starting the reaction at 0 °C and allowing it to slowly warm to room temperature.[11]
-
-
Consider Your Solvent: Polar solvents can sometimes increase the rate of racemization.[12]
-
Solution: While solvent choice is often dictated by solubility, if possible, explore less polar solvents. However, ensure your reactants remain fully dissolved.
-
-
Problem 2: The yield of my desired product is low, and I've isolated Z-Val-OH as a major byproduct.
-
Probable Cause: The methyl ester of your this compound is undergoing hydrolysis due to the presence of base and water in your reaction mixture.
-
Troubleshooting Workflow:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Ensure your starting materials and reagents are also dry.
-
Minimize Reaction Time: Prolonged exposure to basic conditions will increase the extent of hydrolysis.
-
Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
-
-
Re-evaluate Your Base: While a base is necessary for many coupling reactions, its strength and concentration can impact the rate of hydrolysis.
-
Solution: Use the minimum effective amount of base. As with racemization, switching to a weaker base like NMM may be beneficial.
-
-
Alternative Carboxyl Protection: If hydrolysis remains a persistent issue in your specific application, consider using a more robust protecting group for the carboxylic acid, such as a benzyl or t-butyl ester, if your overall synthetic strategy allows for their selective removal later.
-
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound Racemization
This protocol provides a general framework for the analysis of this compound enantiomers. The specific column and mobile phase may require optimization.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or polysaccharide-based column).
-
-
Sample Preparation:
-
At various time points during your reaction, withdraw a small aliquot (e.g., 10 µL) and quench it immediately in a vial containing a suitable solvent (e.g., 1 mL of the mobile phase).
-
Prepare a standard of racemic this compound by treating the pure L-enantiomer with a strong base (e.g., DBU in DCM) for a sufficient time to induce complete racemization, followed by quenching.
-
Prepare a standard of the starting L-Z-Val-OMe.
-
-
Chromatographic Conditions (Example):
-
Column: Chiral CD-PH column or similar.[11]
-
Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A common starting point is 90:10 (hexane:isopropanol) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[11]
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the L- and D-enantiomers.
-
Inject the starting material to confirm the peak for the L-enantiomer.
-
Inject the samples from your reaction.
-
Calculate the percentage of the D-enantiomer in your sample by integrating the peak areas: % D-enantiomer = (Area_D / (Area_L + Area_D)) * 100.
-
Protocol 2: LC-MS Analysis of this compound Hydrolysis
-
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
-
Sample Preparation:
-
Quench a small aliquot of your reaction mixture as described in the HPLC protocol.
-
Prepare standards of this compound and Z-Val-OH in a suitable solvent (e.g., acetonitrile/water).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute both the starting material and the more polar hydrolyzed product.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
For this compound: Monitor the transition of the parent ion [M+H]+ to a characteristic fragment ion.
-
For Z-Val-OH: Monitor the transition of the parent ion [M+H]+ to a characteristic fragment ion.
-
-
-
Analysis:
-
Generate calibration curves for both this compound and Z-Val-OH.
-
Quantify the amount of each compound in your reaction samples.
-
Data Presentation
The choice of base can have a significant impact on the extent of racemization during peptide coupling. The following table summarizes representative data on the effect of different bases on the racemization of an activated N-protected amino acid.
| Base | pKa of Conjugate Acid | Steric Hindrance | Relative Racemization Rate | Reference(s) |
| Triethylamine (TEA) | ~10.75 | Low | High | [13] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.1 | High | Moderate | [4] |
| N-Methylmorpholine (NMM) | ~7.38 | Moderate | Low | [4] |
| 2,4,6-Collidine | ~7.43 | High | Very Low | [13] |
Note: Relative racemization rates are qualitative and can vary depending on the specific substrate, coupling reagent, and reaction conditions.
Mechanistic Diagrams
Racemization via Oxazolone Formation
Caption: Mechanism of racemization of this compound via an oxazolone intermediate.
Base-Catalyzed Hydrolysis of this compound
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
References
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood. PubMed. [Link]
-
Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. PMC. [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Scheme 2. Synthesis of oxazolone by cyclohydration condensation reaction. ResearchGate. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. NIH. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
-
Epimerization by oxazolone formation. ResearchGate. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research. [Link]
-
a review on oxazolone, it's method of synthesis and biological activity. ResearchGate. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
Mechanisms of Ester hydrolysis. Science Discussions. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? NIH. [Link]
-
Base Hydrolysis. Scribd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. peptide.com [peptide.com]
- 11. dujps.com [dujps.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Purification of Z-Val-OMe Oil to Crystalline Solid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of N-benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in converting the commonly obtained oily or semi-solid crude product into a pure, crystalline solid. Obtaining this compound as a crystalline material is critical for ensuring high purity, which is paramount for its use in peptide synthesis and other sensitive applications.[1] This resource provides in-depth troubleshooting advice and detailed protocols to overcome common hurdles in the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate, is an N-protected amino acid derivative.[2] The benzyloxycarbonyl (Z or Cbz) group protects the amine functionality of L-valine, while the methyl ester protects the carboxylic acid. This protection strategy allows for the controlled formation of peptide bonds, making this compound a valuable building block in the chemical synthesis of peptides for pharmaceutical development.[1]
Q2: Why is my synthesized this compound an oil instead of a solid?
The oily nature of crude this compound is a frequent observation and can be attributed to several factors:
-
Presence of Impurities: Residual solvents or unreacted starting materials from the synthesis can act as solubilizers, preventing crystallization. Common synthesis-related impurities can include starting materials, byproducts, and diastereomers.[3][4]
-
Metastable State: The compound may exist in a supercooled liquid or amorphous state, lacking the ordered molecular arrangement of a crystal lattice.
-
Low-Melting Point Eutectic: The presence of certain impurities can form a eutectic mixture with the product, significantly depressing the melting point below ambient temperature.
Q3: What are the fundamental principles for crystallizing an oil like this compound?
Crystallization is a purification technique based on the principles of solubility differences.[5] To crystallize an oil, you must create a supersaturated solution from which the pure compound can selectively precipitate in an ordered crystalline form. This is achieved by:
-
Selecting an appropriate solvent system: The ideal solvent should dissolve the this compound (and impurities) at an elevated temperature but have very low solubility for the desired product at cooler temperatures.
-
Achieving Supersaturation: This is typically done by dissolving the oil in a minimal amount of hot solvent and then allowing it to cool slowly. As the temperature drops, the solubility decreases, and the solution becomes supersaturated, driving nucleation and crystal growth.
-
Inducing Nucleation: Sometimes, crystal formation needs a trigger. This can be achieved by scratching the inner surface of the flask or by adding a "seed crystal" of pure this compound.
Q4: What are the most common impurities to be aware of during this compound purification?
During the synthesis and purification of this compound, several process-related impurities can arise. Awareness of these is key to designing an effective purification strategy.
-
Starting Materials: Unreacted L-valine methyl ester or benzyl chloroformate.
-
Side-Products: Di-peptides or other side-chain modifications.[3]
-
Protecting Group Artifacts: Residuals from the Fmoc or Boc protecting groups if used in alternative syntheses.[6]
-
Diastereomers: Racemization at the alpha-carbon of valine can lead to the formation of Z-D-Val-OMe, which can interfere with the crystallization of the desired L-isomer.[6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [2] |
| Molecular Weight | 265.30 g/mol | [2] |
| Appearance | Typically a colorless oil or off-white solid | N/A |
| Related Compound M.P. | H-Val-OMe·HCl: 171-173 °C |
Table 2: Recommended Solvent Systems for this compound Crystallization
| Primary Solvent (Good) | Anti-Solvent (Poor) | Rationale & Application |
| Ethyl Acetate | Hexane / Heptane | Excellent for two-solvent recrystallization. Dissolves this compound well when warm; addition of hexane reduces solubility to induce crystallization. |
| Dichloromethane | Hexane / Pentane | Useful for initial purification via trituration or for recrystallization. DCM is volatile and easily removed. |
| Diethyl Ether | Hexane / Pentane | Good for precipitating the product. The high volatility of ether requires careful handling. |
| Isopropanol | Water | A more polar option. The product should be sparingly soluble in water. Best for creating a supersaturated solution upon cooling. |
Troubleshooting Guide
Problem 1: My crude product is a persistent, thick oil even after removal of reaction solvents under high vacuum.
-
Causality: This is often due to the presence of non-volatile, oil-soluble impurities or residual high-boiling point solvents (like DMF or DMSO) that are difficult to remove completely. These impurities inhibit nucleation.
-
Solution: Trituration
-
Place the oil in an Erlenmeyer flask with a stir bar.
-
Add a small volume of a non-polar "anti-solvent" in which this compound is poorly soluble, such as cold n-hexane or pentane.
-
Stir the mixture vigorously at room temperature or while cooling in an ice bath. The goal is to "wash" the oil. The impurities may remain dissolved in the hexane, while the pure this compound is "shocked" into precipitating as a solid.
-
If a solid forms, continue stirring for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with more cold anti-solvent. This solid can then be further purified by recrystallization.
-
Problem 2: I dissolved the oil in a hot solvent, but upon cooling, it separates into a second oily layer ("oiling out") instead of forming crystals.
-
Causality: "Oiling out" occurs when the solution's saturation point is reached at a temperature above the melting point of your compound (or a eutectic mixture of your compound and impurities). Rapid cooling is a common cause.[8]
-
Solutions:
-
Re-heat and Dilute: Warm the mixture until it becomes a single phase again. Add more of the primary solvent (10-20% increase) to lower the concentration and thus the saturation temperature.[8] Allow it to cool much more slowly.
-
Slow Down Cooling: Insulate the flask by placing it in a large beaker of warm water or a dewar flask and allowing it to cool to room temperature over several hours. This gives the molecules sufficient time to orient themselves into a crystal lattice.
-
Change Solvent System: Switch to a solvent system with a lower boiling point or one in which the product is slightly more soluble at room temperature. This can prevent the solution from becoming excessively supersaturated too quickly.
-
`dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ` Caption: Decision tree for troubleshooting "oiling out".
Problem 3: The solution remains clear even after cooling to low temperatures (0 °C or below). No crystals are forming.
-
Causality: The solution has not reached a sufficient level of supersaturation to initiate nucleation. This can happen if too much solvent was used.[8]
-
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cold solution. This provides a template for further crystal growth.
-
Increase Concentration: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or under reduced pressure. Be cautious not to remove too much solvent, which could cause the product to crash out of solution impurely.
-
Reduce Temperature Further: Place the sealed flask in a freezer (-20 °C) for 24-48 hours. The significant decrease in solubility may be sufficient to induce crystallization.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
This is the most highly recommended method for obtaining high-purity crystals from an oil.
-
Dissolution: Transfer the crude this compound oil to a clean Erlenmeyer flask. Add the minimum amount of warm ethyl acetate (approx. 40-50 °C) dropwise while stirring until the oil is completely dissolved.
-
Addition of Anti-Solvent: While the solution is still warm, begin adding n-hexane (or heptane) dropwise with continuous stirring. A stir plate is ideal for this.
-
Induce Turbidity: Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the point of saturation.
-
Clarification: Add a few more drops of warm ethyl acetate, just enough to make the solution clear again.
-
Slow Cooling: Cover the flask with a watch glass, turn off the heat, and allow the solution to cool slowly to room temperature. To promote larger crystals, insulate the flask.
-
Crystal Growth: Once at room temperature, you may place the flask in an ice bath or a refrigerator (4 °C) for several hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, pre-mixed ethyl acetate/hexane solution (using the same approximate ratio as your final crystallization mixture) to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
References
-
Synthesis and crystallization purification of phytosterol esters for food industry application. (n.d.). Food Science and Technology (Campinas). Retrieved February 7, 2026, from [Link]
-
Crisostomo, J., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. Retrieved February 7, 2026, from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Crisostomo, J., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 7, 2026, from [Link]
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Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Crystallization Tips. (n.d.). Hampton Research. Retrieved February 7, 2026, from [Link]
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Oxalic acid. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
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This compound | C14H19NO4. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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Sodium chloride. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
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Novel synthesis of process related impurities of valganciclovir hydrochloride. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]
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Vapor-Liquid-Liquid Equilibrium of Methanol, Cyclohexane, and Hexane Systems at 0.1 MPa: Binary and Ternary Phase Behavior Analysis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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8 kinds of impurities which appear in peptide drugs synthesis. (n.d.). Omizzur. Retrieved February 7, 2026, from [Link]
- Method for crystallization of amino acids. (n.d.). Google Patents.
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Desiraju, G. R. (2007). Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews. Retrieved February 7, 2026, from [Link]
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Tantalum. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
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De Angelis, F., et al. (1998). Conformation of Diastereomeric Peptide Sequences: Structural Analysis of Z-D-Val-Ac6c-Gly-L-Phe-OMe. PubMed. Retrieved February 7, 2026, from [Link]
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Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. (2013). SpringerLink. Retrieved February 7, 2026, from [Link]
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Typical examples of impurities observed in synthesized peptides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Müller, P. (2009). Troublesome Crystal Structures: Prevention, Detection, and Resolution. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved February 7, 2026, from [Link]
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Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Wang, P. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Retrieved February 7, 2026, from [Link]
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Osmium. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
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Taylor, R. (2017). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. Retrieved February 7, 2026, from [Link]
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Low-Energy Separation Technique on Purification of Unsaturated Fatty Acids of Palm Stearin using Methanol Crystallization Method. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]
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NOVEL SYNTHESIS OF PROCESS RELATED IMPURITIES OF VALGANCICLOVIR HYDROCHLORIDE. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]
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Classification of Impurities in Synthetic Peptide Drugs. (2023). LinkedIn. Retrieved February 7, 2026, from [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. Retrieved February 7, 2026, from [Link]
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Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Van den Nest, W., et al. (2014). Related impurities in peptide medicines. PubMed. Retrieved February 7, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to ¹H NMR Interpretation of Z-Val-OMe
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the precise characterization of intermediates is paramount. N-α-benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) is a crucial building block, and its structural integrity is the foundation for the successful synthesis of more complex molecules. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its ability to provide a detailed atomic-level fingerprint of a molecule.
This guide offers an in-depth interpretation of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's electronic environment and its spectral output. Furthermore, we will contextualize this data through a direct comparison with other common valine derivatives, providing a robust framework for confident structural verification.
Section 1: Anatomy of the this compound ¹H NMR Spectrum
To interpret the spectrum, we must first understand the molecule's structure and the distinct chemical environments of its protons. The benzyloxycarbonyl (Z) group, the valine side chain, and the methyl ester each impart unique electronic effects that dictate the resonance frequency (chemical shift) of nearby protons.
The structure below highlights the key proton groups whose signals we expect to resolve in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with key protons labeled.
Predicted ¹H NMR Signal Interpretation for this compound
The following table details the anticipated signals for this compound, typically dissolved in a non-protic solvent like deuterochloroform (CDCl₃). The rationale for each chemical shift is grounded in fundamental principles of magnetic shielding and deshielding.[1][2]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Scientific Rationale |
| H-Ar | 7.30 - 7.40 | Multiplet (m) | 5H | Protons on the phenyl ring of the Z-group are in a highly deshielded environment due to the aromatic ring current. |
| H-Benzyl (CH₂) | ~5.12 | Singlet (s) | 2H | These benzylic protons are adjacent to both an oxygen atom and the aromatic ring, causing a significant downfield shift. They are chemically equivalent, resulting in a singlet. |
| H-N | ~5.30 | Doublet (d) | 1H | The amide proton is deshielded by the adjacent carbonyl group. It is coupled to the α-proton (Hα), hence it appears as a doublet. The exact shift can be broad and is sensitive to solvent and concentration.[2] |
| Hα | ~4.35 | Doublet of Doublets (dd) | 1H | The α-proton is deshielded by both the adjacent amide nitrogen and the ester carbonyl group. It is coupled to both the NH proton and the β-proton, resulting in a doublet of doublets. |
| Hβ | ~2.15 | Multiplet (m) | 1H | This methine proton is coupled to the α-proton and the six γ-protons. The complex splitting often results in a multiplet. |
| Hγ & Hγ' (CH₃) | 0.90 - 1.00 | Two Doublets (d) | 6H (3H each) | These two methyl groups are diastereotopic due to the adjacent chiral center (Cα). They are magnetically non-equivalent and thus appear as two distinct doublets, each coupled to the β-proton. |
| H-Ester (OCH₃) | ~3.75 | Singlet (s) | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a singlet downfield from typical alkyl protons. |
Section 2: A Comparative Analysis with Alternative Valine Derivatives
The influence of the N-terminal protecting group is a critical factor in the chemical synthesis and subsequent purification of peptides. By comparing the ¹H NMR spectrum of this compound with its unprotected precursor and a common alternative (Boc-Val-OMe), we can directly observe the electronic impact of these groups.
Comparison Data
The table below contrasts the chemical shifts of key protons in this compound with L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) and N-tert-butoxycarbonyl-L-valine methyl ester (Boc-Val-OMe). This comparison provides a clear picture of how different N-terminal protecting groups modulate the electronic environment of the valine scaffold.
| Proton | This compound (Predicted in CDCl₃) | H-Val-OMe·HCl (DMSO-d₆)[3] | Boc-Val-OMe (Predicted in CDCl₃)[4][5] |
| NH / NH₃⁺ | ~5.30 ppm (d) | ~8.75 ppm (br s) | ~5.05 ppm (d) |
| Hα | ~4.35 ppm (dd) | ~3.81 ppm (d) | ~4.25 ppm (dd) |
| Hβ | ~2.15 ppm (m) | ~2.23 ppm (m) | ~2.10 ppm (m) |
| Hγ & Hγ' | 0.90 - 1.00 ppm (2 x d) | 0.95 & 1.00 ppm (2 x d) | ~0.90 & 0.95 ppm (2 x d) |
| Protecting Group Protons | Z-group: ~7.35 (m, 5H, Ar-H)~5.12 (s, 2H, CH₂) | N/A | Boc-group: ~1.45 (s, 9H, t-Bu) |
| Ester (OCH₃) | ~3.75 ppm (s) | ~3.75 ppm (s) | ~3.72 ppm (s) |
Note: Data for H-Val-OMe·HCl is in DMSO-d₆, which can cause solvent-induced shifts. The NH₃⁺ signal is significantly downfield and broad due to its acidic nature and exchange with residual water.
Expert Insights from the Comparison
-
Amide/Amine Proton (NH/NH₃⁺): The protonated amine of H-Val-OMe·HCl is heavily deshielded, appearing far downfield.[3] Both Z and Boc protecting groups form an amide bond, shifting this proton significantly upfield. The Z-group's NH (~5.30 ppm) is slightly more deshielded than the Boc-group's NH (~5.05 ppm), which can be attributed to the subtle electronic differences between the benzyloxy and tert-butoxy carbonyl systems.
-
Alpha-Proton (Hα): The introduction of either the Z or Boc group causes a substantial downfield shift of Hα compared to the unprotected ester hydrochloride (from ~3.81 ppm to ~4.35 ppm and ~4.25 ppm, respectively).[3] This is a classic deshielding effect from the newly formed amide carbonyl group, which withdraws electron density from the α-carbon and its attached proton.
-
Protecting Group Signature Signals: The most striking difference is in the protecting group signals themselves. This compound exhibits characteristic aromatic (~7.35 ppm) and benzylic (~5.12 ppm) signals, providing an unambiguous marker for the Z-group.[6] In contrast, Boc-Val-OMe is identified by a strong, sharp singlet for the nine equivalent tert-butyl protons at a highly shielded position (~1.45 ppm).[4] These distinct signatures are invaluable for reaction monitoring and quality control.
Section 3: Experimental Protocol for Data Acquisition
A trustworthy and reproducible protocol is the cornerstone of reliable analytical data. The following section outlines a standard operating procedure for preparing and analyzing a sample of this compound using a 400 MHz NMR spectrometer.
Caption: Standard workflow for ¹H NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Transfer the solid to a standard 5 mm NMR tube.
-
Using a calibrated pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Securely cap the NMR tube and gently invert it several times until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Perform standard instrument setup procedures: lock onto the deuterium signal of the solvent, tune the probe to the correct frequency, and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the acquisition parameters for a standard ¹H experiment. A spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points.
-
Acquire the data using 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibrate the spectrum by setting the TMS signal to exactly 0.00 ppm.
-
Integrate all signals. The area under each peak is directly proportional to the number of protons it represents.
-
Assign each signal to the corresponding protons in the this compound molecule based on chemical shift, multiplicity, and integration, as detailed in Section 1.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, with each signal providing a distinct piece of the molecular puzzle. The characteristic signals of the benzyloxycarbonyl group (~7.35 and ~5.12 ppm) and the diastereotopic methyl groups of the valine side chain (two doublets ~0.9-1.0 ppm) are particularly powerful identifiers. By comparing this spectral signature to those of related compounds like H-Val-OMe·HCl and Boc-Val-OMe, researchers can gain a deeper understanding of the electronic effects of N-terminal protection and build a more robust basis for the structural verification of their synthetic intermediates. This analytical rigor is fundamental to ensuring the quality and success of research in peptide chemistry and drug discovery.
References
-
Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved February 5, 2026, from [Link]
-
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved February 5, 2026, from [Link]
-
Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of cyclo(Boc‐Cys‐Pro‐D‐Ala‐Cys‐OMe) D‐1 at 253 K. Retrieved February 5, 2026, from [Link]
-
SpectraBase. (n.d.). L-Valine methyl ester hydrochloride. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). N-Carbobenzoxy-L-valine. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). FIGURE 6 (a) 1D ¹H-NMR spectrum of valine methyl ester hydrochloride.... Retrieved February 5, 2026, from [Link]
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- 2. chemistryconnected.com [chemistryconnected.com]
- 3. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR spectrum [chemicalbook.com]
- 4. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]
- 5. N-(tert-Butoxycarbonyl)-L-valine Methyl Ester | 58561-04-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. N-Carbobenzyloxy-L-valine(1149-26-4) 1H NMR spectrum [chemicalbook.com]
Comparative Analysis of Purity Assessment Methods for Z-Val-OMe: Optimization of RP-HPLC
Executive Summary
In the synthesis of peptide therapeutics and intermediates, N-Benzyloxycarbonyl-L-valine methyl ester (Z-Val-OMe) serves as a critical building block. Its purity is paramount; even trace amounts of free acid (Z-Val-OH) or unreacted reagents can lead to deletion sequences or termination in downstream peptide coupling.
While H-NMR is the gold standard for structural elucidation and TLC offers rapid qualitative checks, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the only viable method for quantitative purity analysis with the sensitivity required for pharmaceutical grade standards (>99.5%). This guide objectively compares these methodologies and provides a validated, self-checking RP-HPLC protocol designed to separate this compound from its specific process impurities.
Compound Profile & Impurity Landscape[1]
Understanding the physicochemical properties of this compound is the first step in method design.
-
Compound: this compound (C₁₄H₁₉NO₄)[1]
-
Molecular Weight: 265.31 g/mol
-
Hydrophobicity: High (LogP ~2.5). The combination of the Z-group (benzyl carbamate) and the methyl ester masks all ionizable groups, making it retain strongly on C18 columns.
-
Critical Impurities:
-
Z-Val-OH: Hydrolysis product. More polar than the ester.
-
Benzyl Alcohol: Degradation product of the Z-group. Elutes early.
-
Val-OMe: Result of Z-group deprotection. Highly polar/basic.
-
Dicyclohexylurea (DCU): If DCC coupling was used; highly hydrophobic, elutes late.
-
Method Comparison: HPLC vs. NMR vs. TLC
The following matrix compares the three primary analytical techniques available to the organic chemist.
| Feature | RP-HPLC (Recommended) | 1H-NMR | TLC |
| Primary Use | Quantitative Purity (%) | Structural Identity | Quick Reaction Monitoring |
| LOD (Limit of Detection) | < 0.05% (Trace analysis) | ~1-2% (Low sensitivity) | ~0.5% (Visual estimation) |
| Separation Power | High (Resolves isomers/homologs) | Low (Signals overlap) | Low (Spot co-elution common) |
| Quantification | Precise (Area under curve) | Approximate (Integration) | Qualitative only |
| Sample Recovery | Destructive (unless Prep-LC) | Non-destructive | Destructive |
| Time per Run | 15–25 minutes | 10–15 minutes | 5–10 minutes |
Decision Logic for Method Selection
The following diagram illustrates when to deploy each method during the development lifecycle.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on research stage.
Optimized RP-HPLC Protocol
This protocol is designed to maximize resolution between the target ester (this compound) and its hydrolysis product (Z-Val-OH).
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm or 5 µm particle size.
-
Rationale: The Z-group is aromatic and hydrophobic. A C18 stationary phase provides the necessary hydrophobic interaction. A C8 column may be used if retention is too long, but C18 is preferred for selectivity.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (Milli-Q).
-
Rationale: Low pH (~2.5) suppresses the ionization of the carboxylic acid impurity (Z-Val-OH), keeping it protonated. This prevents peak tailing and ensures it elutes as a sharp peak, distinct from the ester.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Rationale: ACN has a lower UV cutoff than Methanol, allowing for sensitive detection at 210-215 nm.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled).
-
Injection Volume: 10 µL.
Gradient Program
This compound is hydrophobic. An isocratic method at high organic solvent is possible, but a gradient is recommended to clear polar impurities first and wash late-eluting dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Equilibration / Injection |
| 2.0 | 80 | 20 | Isocratic Hold (Polar impurities) |
| 15.0 | 20 | 80 | Linear Gradient (Elution of this compound) |
| 18.0 | 5 | 95 | Wash (Remove dimers/DCU) |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 80 | 20 | Re-equilibration |
| 25.0 | 80 | 20 | End of Run |
Detection Strategy (The "Dual-Wavelength" Approach)
-
Channel 1: 215 nm (Primary Quantification)
-
Channel 2: 254 nm (Specificity Check)
Experimental Validation & Self-Checking
To ensure the method is trustworthy, the following "System Suitability" tests must be performed. This establishes the Causality of your results—proving the peaks are real and not artifacts.
Specificity (Stress Testing)
Inject a sample of this compound spiked with 1% Z-Val-OH (the acid).
-
Requirement: The resolution (
) between the acid (earlier eluting) and the ester (later eluting) must be > 2.0. -
Mechanism:[7] The acid is more polar; if it co-elutes, reduce the starting %B or lower the pH of Mobile Phase A.
Linearity
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Requirement: Correlation coefficient (
) > 0.999.
Sensitivity (LOD/LOQ)
Dilute the sample to 0.05% concentration.
-
Requirement: Signal-to-Noise ratio (S/N) must be > 3 for Detection Limit (LOD) and > 10 for Quantitation Limit (LOQ).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for this compound purity analysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction or high pH | Ensure Mobile Phase A pH is < 3.0. Use a "base-deactivated" C18 column. |
| Split Peaks | Sample solvent mismatch | Dissolve sample in the starting mobile phase (20% ACN / 80% Water) rather than 100% ACN. |
| Ghost Peaks | Carryover or Gradient artifact | Run a blank injection (mobile phase only). If peaks persist, clean the column with high organic solvent. |
| Drifting Retention | Temperature fluctuation | Use a column oven set to 30°C. Do not rely on ambient temperature. |
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient/Mobile phase selection principles).
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
- Agilent Technologies. (2020). Analysis of Protected Amino Acids by HPLC.
Sources
- 1. This compound | C14H19NO4 | CID 10967417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation Pattern of Z-Val-OMe
Executive Summary
This guide provides a definitive analysis of the mass spectrometry (MS) behavior of Z-Val-OMe (
For researchers confirming the identity or purity of this compound, the choice of ionization method dictates the spectral "fingerprint." This guide compares Electron Ionization (EI) against Electrospray Ionization (ESI-CID) .[1]
Key Takeaway:
-
Use EI for structural fingerprinting; the spectrum is dominated by the tropylium ion (m/z 91) and lacks a strong molecular ion.
-
Use ESI-MS/MS for molecular weight confirmation; it preserves the protonated molecule (
, m/z 266) and requires collision-induced dissociation (CID) to reveal diagnostic fragments.[1]
Mechanistic Analysis: The Physics of Fragmentation
To interpret the spectrum of this compound, one must understand the lability of the Carbobenzyloxy (Z) protecting group and the Methyl Ester (OMe) terminus.
The Z-Group Signature (m/z 91)
The most dominant feature in the fragmentation of Z-protected amino acids is the formation of the Tropylium ion (
-
Initiation: Ionization occurs at the aromatic ring or the carbamate nitrogen.
-
Cleavage: The benzylic C-O bond cleaves heterolytically.
-
Rearrangement: The resulting benzyl cation (
) rearranges to the seven-membered aromatic tropylium ring, which is exceptionally stable in the gas phase.[2] -
Result: A massive peak at m/z 91 (often the base peak in EI).[3]
The Valine Immonium Ion (m/z 72)
The internal structure of the amino acid is revealed by the immonium ion.
-
Mechanism: Inductive cleavage of the carbonyl group combined with loss of the N-terminal protecting group.
-
Structure:
.[1] -
Diagnostic Value: Confirms the presence of the Valine residue.
Ester Cleavages
-
Loss of Methoxy:
-cleavage at the carbonyl removes (31 Da), yielding .[1] -
Loss of Carbomethoxy: Cleavage of the
bond removes (59 Da), yielding .
Comparative Analysis: EI vs. ESI vs. Alternatives
This section contrasts the two primary ionization methods and compares this compound behavior with alternative protecting groups.
Method Comparison: EI vs. ESI[1][4][5]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion | Weak/Absent ( | Dominant ( |
| Base Peak | m/z 91 (Tropylium) | m/z 266 (Parent) |
| Key Fragments | m/z 91, 108, 72, 206 | m/z 266 |
| Best Use Case | Library matching, structural fingerprinting | Purity checks, LC-MS coupling |
Alternative Protecting Groups (Performance Benchmark)
When designing a synthesis, the MS detection strategy changes based on the protecting group.
| Compound | Protecting Group | Diagnostic Ion (Positive Mode) | Stability in MS |
| This compound | Carbobenzyloxy | m/z 91 (Tropylium) | Low (Benzylic cleavage is fast) |
| Boc-Val-OMe | tert-Butyloxycarbonyl | m/z 57 (t-Butyl cation) | Very Low (Loss of isobutene -56 Da) |
| Fmoc-Val-OMe | Fluorenylmethoxycarbonyl | m/z 179 (Dibenzofulvene cation) | Moderate |
Experimental Protocols
Protocol A: ESI-MS/MS Confirmation (Recommended)
Use this protocol for routine purity checks during synthesis.[1]
Reagents:
Workflow:
-
Sample Prep: Dissolve 0.1 mg this compound in 1 mL 50:50 Solvent A:B. Final concentration ~100 µM.
-
Infusion: Direct infusion at 5-10 µL/min into the ESI source.
-
Source Settings:
-
MS1 Scan: Scan m/z 100–500. Look for m/z 266.1 (
) and m/z 288.1 ( ).[1] -
MS2 (CID): Select m/z 266.1 as precursor.[1] Apply Collision Energy (CE) ramp 10–40 eV.[1]
-
Observation: At ~20 eV, m/z 266 depletes. m/z 91 and m/z 72 appear.
-
Protocol B: EI-GC/MS Fingerprinting
Use this protocol if checking for volatile impurities or isomeric differentiation.[1]
Workflow:
-
Sample Prep: Dissolve in Ethyl Acetate or DCM (1 mg/mL).
-
Inlet: Split injection (1:50), 250°C.
-
Column: DB-5ms or equivalent non-polar column.
-
Ion Source: Electron Impact, 70 eV, 230°C.
-
Scan: m/z 40–350.
Visualization: Fragmentation Pathway[7][8]
The following diagram illustrates the fragmentation pathways of protonated this compound (
Figure 1: Fragmentation tree of this compound under ESI-CID conditions.[1] Red path indicates the dominant diagnostic transition.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Amino Acid Derivatives. NIST Chemistry WebBook, SRD 69. [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for Tropylium/Benzylic cleavage mechanisms).
-
Harrison, A. G. (1999).[1] The fragmentation of protonated amino acids and peptides.[5][6] Journal of Mass Spectrometry. [Link]
Sources
- 1. N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | C14H19NO4 | CID 7016371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. GCMS Section 6.9.5 [people.whitman.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Z-Val-OMe vs. Boc-Val-OMe: A Comparative Stability Guide for Peptide Synthesis
Executive Summary
For researchers designing orthogonal protection strategies, the choice between Z-Val-OMe (N-Benzyloxycarbonyl-L-valine methyl ester) and Boc-Val-OMe (N-tert-Butoxycarbonyl-L-valine methyl ester) hinges on specific deprotection requirements rather than general stability.
-
Select this compound when your synthesis requires acid stability (e.g., survival in 50% TFA) and you plan to deprotect using hydrogenolysis (
) or strong acids (HBr). -
Select Boc-Val-OMe when you require resistance to hydrogenolysis or basic conditions, and plan to deprotect using mild-to-moderate acids (TFA, HCl/Dioxane).
Quick Comparison Matrix:
| Feature | This compound | Boc-Val-OMe |
| Acid Stability | High (Stable in TFA) | Low (Cleaves in TFA/HCl) |
| Base Stability | Moderate (Stable to mild base; ester hydrolyzes) | High (Stable to base; ester hydrolyzes) |
| Hydrogenolysis | Unstable (Cleaves rapidly) | Stable (Completely inert) |
| Physical State | Low-melting solid or viscous oil | Viscous liquid / Oil |
| Primary Cleavage | 50% TFA in DCM or 4M HCl |
Mechanistic Stability Analysis
Acid Lability: The Orthogonal Switch
The fundamental difference lies in the carbamate's response to protonation.
-
Boc-Val-OMe (Acid Labile): The tert-butyl group acts as a "proton sink." Under acidic conditions (e.g., TFA), the carbonyl oxygen is protonated. The tert-butyl cation is a stable leaving group (E1 mechanism), leading to the collapse of the carbamate into CO
and the free amine salt.-
Implication: You cannot use Boc-Val-OMe if you plan to treat the molecule with acid to remove other protecting groups (like trityl or t-butyl esters).
-
-
This compound (Acid Stable): The benzyl carbamate is far less electron-rich than the Boc group. It resists protonation and cleavage by weak acids like TFA. It requires strong acids (HBr in Acetic Acid or HF) to cleave the benzyl-oxygen bond via an S
1-like mechanism.-
Implication: this compound is the gold standard when you need to perform acid-mediated side-chain modifications without disturbing the N-terminus.
-
Hydrogenolysis Susceptibility
-
This compound: The benzylic C-O bond is weak towards catalytic reduction. Exposure to
gas (1 atm) and Palladium on Carbon (Pd/C) cleaves the Z-group quantitatively to Toluene and the carbamic acid (which spontaneously decarboxylates). -
Boc-Val-OMe: Completely inert to standard hydrogenolysis conditions. This allows for the selective removal of Z-groups or Benzyl esters in the presence of Boc.
Base Stability (Ester Hydrolysis)
Both molecules contain a methyl ester (-OMe). While the N-protecting group (Z or Boc) affects the electronics, the methyl ester itself is the weak point in basic conditions.
-
Hydrolysis Risk: Treatment with NaOH or LiOH will hydrolyze the methyl ester to the free acid (Val-OH) in both cases.
-
Hydantoin Formation: In dipeptides, Z-protected amino acids can sometimes cyclize to form hydantoins under strong base, but for the single amino acid ester (this compound), simple saponification is the dominant pathway.
Decision Logic & Pathways
The following diagram illustrates the orthogonal deprotection pathways for both derivatives.
Caption: Orthogonal cleavage pathways. Red arrows indicate Z-specific cleavage; Blue arrows indicate Boc-specific cleavage. Dashed lines indicate stability.[1]
Experimental Protocols
Protocol A: Acid Stability Challenge (TFA Test)
Purpose: To verify if the protecting group survives standard Boc-deprotection conditions. Applicability: Validating this compound stability.
-
Preparation: Dissolve 10 mg of the protected amino acid (this compound or Boc-Val-OMe) in 0.5 mL of Dichloromethane (DCM).
-
Acid Treatment: Add 0.5 mL of Trifluoroacetic Acid (TFA). The final concentration is ~50% TFA.
-
Incubation: Stir at room temperature (25°C).
-
Monitoring (TLC/HPLC):
-
Timepoints: Check at T=0, T=30 min, T=2 hours.
-
Observation:
-
Boc-Val-OMe: Disappearance of starting material within 30 mins. Appearance of H-Val-OMe (ninhydrin positive).
-
This compound: No change in Retention Time (RT) or Rf value after 2 hours.
-
-
-
Workup: Evaporate TFA under nitrogen flow. Analyze residue by LC-MS.
Protocol B: Hydrogenolysis (Z-Group Removal)
Purpose: To selectively remove Z-protection while leaving acid-labile groups intact.
-
Solvent System: Dissolve 100 mg this compound in 5 mL Methanol (MeOH).
-
Catalyst: Add 10 mg of 10% Pd/C (Palladium on Carbon). Caution: Pd/C is pyrophoric; add under inert gas flow.
-
Hydrogenation:
-
Method A (Balloon): Purge flask with
, then attach a balloon filled with gas. Stir vigorously for 1-4 hours. -
Method B (Transfer): Add Ammonium Formate (5 eq) instead of
gas and reflux for 30 mins (Catalytic Transfer Hydrogenation).
-
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.
-
Result: Filtrate contains H-Val-OMe as the free base or formate salt.
Protocol C: Base Hydrolysis (Saponification Risk)
Purpose: To convert the methyl ester to the free acid (Val-OH) without removing the N-protection.
-
Dissolution: Dissolve 1 mmol of this compound or Boc-Val-OMe in 3 mL THF/Water (2:1).
-
Base Addition: Add 1.1 eq of LiOH (Lithium Hydroxide) at 0°C.
-
Reaction: Stir at 0°C to RT for 1-2 hours. Note: Prolonged reaction or heat may degrade Z-groups.
-
Quench: Acidify carefully to pH 3 with 1M HCl.
-
Extraction: Extract with Ethyl Acetate. The organic layer contains the N-protected free acid (Z-Val-OH or Boc-Val-OH).
Storage and Handling Guide
| Parameter | This compound | Boc-Val-OMe |
| Storage Temp | 2-8°C (Refrigerated) | 2-8°C (Refrigerated) |
| Moisture Sensitivity | Low (Stable solid/oil) | Low (Hydrophobic oil) |
| Shelf Life | >2 Years (if sealed) | >2 Years (if sealed) |
| Handling Precaution | Avoid strong acids during handling. | Avoid unintentional contact with acidic vapors (HCl fumes). |
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.[2] (Standard reference for deprotection conditions).
-
Boc Protecting Group . Chemistry Steps. Available at: [Link]
-
Cbz-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
Peptide Synthesis Protocols . University of California, Irvine. Available at: [Link]
Sources
A Comparative Guide: Z-Protection vs. Fmoc-Protection for Valine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing reaction efficiency, yield, and the purity of the final product. This is particularly true when dealing with sterically hindered amino acids like valine. This guide provides an in-depth, objective comparison of two cornerstone N-terminal protecting groups, benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the protection of L-valine methyl ester (Val-OMe). By examining the underlying chemical principles and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions for their synthetic strategies.
The Contenders: A Tale of Two Protecting Groups
The Z and Fmoc groups, while both serving to temporarily mask the nucleophilicity of the alpha-amino group, operate on fundamentally different chemical principles, offering distinct advantages and disadvantages.
The Z-Group (Benzyloxycarbonyl): A Classic Mainstay
Introduced by Bergmann and Zervas, the Z-group is a classic urethane-type protecting group. Its stability and removal under specific, non-hydrolytic conditions have cemented its place in the peptide chemist's toolbox, particularly in solution-phase synthesis.
The Fmoc-Group (9-Fluorenylmethyloxycarbonyl): The Solid-Phase Workhorse
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability to mild basic conditions, while remaining stable to acidic reagents, provides an elegant orthogonal protection strategy.
Head-to-Head Comparison: Z-Val-OMe vs. Fmoc-Val-OMe
The choice between Z and Fmoc protection for Val-OMe is not merely a matter of tradition but a strategic decision influenced by the synthetic context, particularly the challenges posed by the bulky isopropyl side chain of valine.
| Parameter | Z-Protection (Benzyloxycarbonyl) | Fmoc-Protection (9-Fluorenylmethyloxycarbonyl) | Rationale & Causality |
| Introduction | Typically via benzyl chloroformate under Schotten-Baumann conditions (aqueous base). | Commonly via Fmoc-Cl or Fmoc-OSu under basic conditions. | Both methods are effective, but the choice of reagent and conditions can influence side reactions. |
| Steric Hindrance | The benzyl chloroformate reagent is relatively small, potentially leading to faster reaction kinetics with the sterically hindered valine. | The Fmoc-Cl/OSu reagents are significantly bulkier, which can lead to slower reaction rates and may require optimized conditions or more reactive reagents to achieve high yields. | |
| Deprotection | Catalytic hydrogenation (e.g., H₂/Pd-C), strong acids (e.g., HBr/acetic acid), or dissolving metal reduction. | Mild base, typically 20% piperidine in DMF. | The orthogonality of these deprotection methods is a key strategic consideration in multi-step syntheses. Z-protection is stable to the basic conditions used for Fmoc removal, and Fmoc is stable to the catalytic hydrogenation used for Z-group cleavage. |
| Side Reactions | Generally low risk of racemization during introduction. Potential for side reactions during acidic deprotection if sensitive residues are present elsewhere in the molecule. | Risk of diketopiperazine formation in dipeptides, especially with proline. The dibenzofulvene byproduct of deprotection can form adducts if not properly scavenged. Racemization can be a concern under prolonged basic conditions.[1] | The bulky nature of valine can sometimes mitigate against certain side reactions but can also exacerbate others by slowing down desired reaction rates. |
| Typical Yields | High yields (often >90%) are achievable in solution-phase synthesis. | High yields are also achievable, but may require careful optimization of coupling reagents and reaction times, especially in SPPS. | The less sterically demanding Z-protection can sometimes offer a more straightforward route to high yields with hindered amino acids in a solution-phase context. |
Field-Proven Insights: When to Choose Z-Protection for Val-OMe
While Fmoc chemistry dominates automated solid-phase synthesis, Z-protection of valine methyl ester offers distinct advantages in specific, strategic scenarios:
-
Solution-Phase Synthesis of Short Peptides: For the synthesis of di- or tripeptides containing valine, the Z-group offers a robust, high-yielding, and cost-effective option. The crystallinity of many Z-protected amino acids and peptides can also simplify purification by recrystallization.
-
Orthogonal Protection Schemes: In complex synthetic routes where Fmoc is used for temporary N-terminal protection of the growing peptide chain, a stable Z-group on a specific valine residue can serve as a permanent or selectively removable protecting group for its side chain (if it were a different amino acid with a functionalized side chain) or for a specific segment of the peptide.
-
Fragment Condensation: When synthesizing large peptides via the condensation of smaller, protected peptide fragments, the Z-group's stability to the conditions used for Fmoc deprotection makes it an invaluable tool. A Z-protected peptide fragment can be deprotected at its C-terminus and coupled to an N-terminally deprotected fragment without premature loss of the Z-group.
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the synthesis and deprotection of both this compound and Fmoc-Val-OMe, allowing for a direct, in-house comparison of their performance.
Protocol 1: Synthesis of L-Valine Methyl Ester Hydrochloride (Val-OMe·HCl)
This initial step is common for the preparation of both this compound and Fmoc-Val-OMe.
Materials:
-
L-Valine
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Chlorotrimethylsilane (TMSCl)
-
Diethyl ether
Procedure (using Thionyl Chloride):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-valine (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-valine methyl ester hydrochloride.[2]
Protocol 2: Synthesis of N-Benzyloxycarbonyl-L-Valine Methyl Ester (this compound)
Materials:
-
L-Valine methyl ester hydrochloride (Val-OMe·HCl)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
Procedure (Schotten-Baumann Conditions):
-
Dissolve Val-OMe·HCl (1.0 eq) in water and cool to 0 °C in an ice bath.
-
Add a solution of sodium carbonate (2.5 eq) in water, ensuring the pH remains basic (pH 9-10).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring the mixture.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound, which can be further purified by column chromatography or recrystallization.
Protocol 3: Synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-Valine Methyl Ester (Fmoc-Val-OMe)
Materials:
-
L-Valine methyl ester hydrochloride (Val-OMe·HCl)
-
Fmoc-Cl or Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile
-
Water
Procedure:
-
Suspend Val-OMe·HCl (1.0 eq) in dichloromethane.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and basify the solution.
-
Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Fmoc-Val-OMe.
Visualizing the Workflow
Caption: Orthogonal protection and deprotection pathways for this compound and Fmoc-Val-OMe.
Conclusion
The choice between Z and Fmoc protection for valine methyl ester is a nuanced decision that hinges on the overall synthetic strategy. For solution-phase synthesis, particularly of shorter peptides or in the context of fragment condensation, the classical Z-group offers a reliable, high-yielding, and sterically less demanding alternative. Its stability to the basic conditions required for Fmoc removal underscores its value in orthogonal protection schemes.
Conversely, the Fmoc group remains the undisputed champion for automated solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. While its bulkier nature may necessitate more carefully optimized coupling conditions for the sterically hindered valine, its compatibility with a wide range of acid-labile side-chain protecting groups makes it a versatile and powerful tool.
Ultimately, a thorough understanding of the chemical properties of both protecting groups, coupled with empirical evaluation through the provided protocols, will enable the discerning researcher to select the optimal strategy for the successful synthesis of valine-containing peptides.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents. (n.d.).
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
Sources
A Senior Application Scientist's Guide to TLC Visualization Stains for Z-Val-OMe Detection
In the landscape of synthetic peptide chemistry and drug development, the meticulous monitoring of reactions is paramount to ensuring high yields and purity. For intermediates like Nα-Z-L-valine methyl ester (Z-Val-OMe), Thin-Layer Chromatography (TLC) serves as a rapid, indispensable tool for tracking reaction progress. However, the efficacy of TLC is critically dependent on the choice of visualization method. As this compound is not inherently chromophoric, a post-chromatographic staining step is essential. This guide provides an in-depth comparison of common TLC visualization stains for the detection of this compound, grounded in mechanistic insights and practical laboratory experience.
The Challenge: Visualizing a Protected Amino Acid Ester
This compound presents a specific challenge for visualization. The Nα-benzyloxycarbonyl (Z) group blocks the primary amine, rendering it unreactive to stains that specifically target primary amines. Therefore, the ideal stain must either react with the secondary amine of the carbamate, the ester functionality, or be a universal stain that interacts with the overall organic nature of the molecule. This guide will dissect the performance of four common TLC stains: Ninhydrin, Potassium Permanganate, Vanillin, and Iodine, in the context of this compound detection.
Comparative Analysis of TLC Visualization Stains
The choice of a TLC stain is not a one-size-fits-all decision. It is a balance of sensitivity, specificity, ease of use, and the information it provides. Below is a comparative overview of the four selected stains for visualizing this compound.
| Stain | Target Functionality | Mechanism | Sensitivity | Specificity | Color | Reversibility |
| Ninhydrin | Primary/Secondary Amines | Formation of Ruhemann's Purple (primary amines) or a yellow iminium salt (secondary amines) after deprotection | Moderate to Low | High for amines | Yellow to faint yellow-brown | Irreversible |
| Potassium Permanganate | Oxidizable groups (alkenes, alkynes, alcohols, aldehydes, etc.) | Oxidation of the analyte, reduction of MnO₄⁻ (purple) to MnO₂ (brown) | High | Low | Yellow-brown spots on a purple/pink background | Irreversible |
| Vanillin | Nucleophilic groups (amines, alcohols, phenols) | Acid-catalyzed condensation reaction forming a colored conjugated system | High | Moderate | Varies (often blue, green, or purple) | Irreversible |
| Iodine | General organic compounds | Reversible formation of colored complexes | Moderate | Low | Brown spots on a yellow-brown background | Reversible |
In-Depth Mechanistic Insights and Experimental Protocols
A true understanding of a technique's utility lies in the causality behind its experimental choices. Here, we delve into the mechanisms of each stain and provide validated protocols for their application.
Ninhydrin: The Amine-Specific Stain
Ninhydrin is a classic choice for detecting amino acids.[1][2] The reaction with a primary amine yields the intensely colored Ruhemann's purple.[1] However, this compound possesses a secondary amine within its carbamate structure. While ninhydrin can react with secondary amines, the resulting iminium salt is typically yellow and the reaction is significantly less sensitive.[3] Furthermore, for the reaction to proceed, the Z-protecting group may need to be cleaved by heat, a process that is not always efficient on a TLC plate.[4]
Mechanism of Action with this compound (a secondary amine): The reaction of ninhydrin with the secondary amine of this compound, after potential thermal deprotection, is believed to proceed via the formation of a yellow-orange iminium salt, rather than the deep purple adduct seen with primary amines.[1]
Experimental Protocol:
-
Preparation of Staining Solution: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or n-butanol. For enhanced sensitivity, 0.5 mL of glacial acetic acid can be added.[4][5][6]
-
Staining Procedure: After developing and thoroughly drying the TLC plate, either spray it evenly with the ninhydrin solution or quickly dip it into the solution.
-
Development: Gently heat the plate using a heat gun or by placing it in an oven at 105-110°C for a few minutes until color develops.[2][5]
-
Observation: this compound will appear as a faint yellow to yellow-brown spot. The spots can fade relatively quickly, so immediate documentation is recommended.[4]
Expertise & Experience: While ninhydrin is an excellent tool for monitoring the deprotection of the Z-group (the appearance of a primary amine), its utility for detecting the intact this compound is limited due to the low sensitivity towards the secondary amine. It is best employed in concert with another, more general stain to provide a comprehensive picture of the reaction.
Potassium Permanganate: The Universal Oxidizer
The potassium permanganate stain is a robust, general-purpose visualizing agent that reacts with a wide array of oxidizable functional groups.[7] The intense purple color of the permanganate ion (MnO₄⁻) disappears as it is reduced to brown manganese dioxide (MnO₂), leaving a yellow-brown spot against a purple or pink background where an oxidizable compound is present.[3] Both the benzylic position of the Z-group and the ester functionality in this compound are susceptible to oxidation under heating, making this a sensitive detection method.
Mechanism of Action: The permanganate ion is a strong oxidizing agent. It will react with any functional group on the TLC plate that can be oxidized. In the case of this compound, the benzylic C-H bonds of the benzyloxycarbonyl group and potentially the ester group are targets for oxidation, leading to the reduction of Mn(VII) to Mn(IV).
Experimental Protocol:
-
Preparation of Staining Solution: Dissolve 1.5 g of potassium permanganate and 10 g of potassium carbonate in 200 mL of water containing 1.25 mL of 10% sodium hydroxide solution.
-
Staining Procedure: After developing and drying the TLC plate, dip it briefly and evenly into the permanganate solution.
-
Development: The spots will appear almost immediately as yellow-brown areas on a purple background. Gentle heating with a heat gun can sometimes enhance the contrast.
-
Observation: this compound will be visible as a distinct yellow to brown spot.
Expertise & Experience: The potassium permanganate stain is highly reliable for visualizing this compound due to its sensitivity to multiple functional groups within the molecule. Its broad reactivity makes it an excellent choice for general reaction monitoring where a variety of starting materials, intermediates, and byproducts may be present.
Vanillin: The Electrophilic Aromatic Aldehyde
The vanillin stain, typically prepared in an acidic solution of ethanol or sulfuric acid, is a versatile reagent for detecting nucleophilic compounds such as amines, alcohols, and phenols.[8][9] The acidic conditions catalyze an electrophilic substitution reaction between the vanillin and the analyte, leading to the formation of a highly conjugated and thus colored product. The secondary amine of the carbamate in this compound can act as a nucleophile in this reaction.
Mechanism of Action: Under acidic conditions, the aldehyde group of vanillin is protonated, making it a potent electrophile. The secondary amine of this compound can then act as a nucleophile, attacking the carbonyl carbon of the activated vanillin. Subsequent dehydration leads to the formation of a colored, conjugated iminium ion.
Experimental Protocol:
-
Preparation of Staining Solution: Dissolve 6 g of vanillin in 100 mL of ethanol and then carefully add 1.5 mL of concentrated sulfuric acid.[8]
-
Staining Procedure: Dip the dried TLC plate into the vanillin solution.
-
Development: Heat the plate with a heat gun until colored spots appear. The color can vary depending on the analyte.
-
Observation: this compound will typically produce a colored spot (the exact color can vary) on a pale background.
Expertise & Experience: The vanillin stain is a sensitive method for detecting this compound. The variety of colors it can produce for different compounds can also aid in distinguishing between the starting material, product, and any potential byproducts on the same TLC plate.
Iodine: The Reversible Complexing Agent
Iodine vapor is a simple and effective general stain for a wide range of organic compounds.[6][10] The visualization is based on the formation of weak, colored charge-transfer complexes between iodine and the organic molecules on the TLC plate.[10] This method is considered semi-destructive as the iodine will eventually sublime off the plate, and the spots will fade.[10]
Mechanism of Action: Iodine vapor adsorbs onto the surface of the TLC plate and forms weak, colored complexes with organic compounds. The exact nature of this interaction is a combination of physical adsorption and the formation of charge-transfer complexes.
Experimental Protocol:
-
Preparation of Staining Chamber: Place a few crystals of iodine in a sealed TLC chamber.
-
Staining Procedure: Place the developed and dried TLC plate inside the chamber.
-
Development: Allow the plate to remain in the chamber until brown spots appear. This can take anywhere from a few seconds to several minutes.
-
Observation: this compound will appear as a brown spot on a light brown background. The spots should be circled immediately as they will fade over time.[10]
Expertise & Experience: The primary advantage of the iodine stain is its simplicity and its reversible nature, which allows for subsequent staining with a different, permanent stain if needed.[10] While not the most sensitive method, it is a quick and reliable first-pass visualization technique.
Workflow and Pathway Diagrams
To provide a clearer visual representation of the experimental processes and chemical transformations, the following diagrams have been generated.
Caption: General experimental workflow for TLC analysis of this compound.
Caption: Simplified reaction pathways for ninhydrin and potassium permanganate stains with this compound.
Conclusion and Recommendations
For the routine monitoring of reactions involving this compound, a multi-faceted approach to TLC visualization is often the most effective.
-
For general, sensitive detection: Potassium permanganate and vanillin stains are highly recommended. They are both sensitive and react with the intact this compound molecule, providing clear and reliable results.
-
For specificity towards amines: Ninhydrin is invaluable for confirming the presence or absence of a free primary amine, making it ideal for tracking the removal of the Z-protecting group. However, it is not the optimal choice for visualizing the protected starting material itself.
-
For a quick, non-destructive check: Iodine vapor is a convenient first-line method of visualization, especially when the integrity of the sample on the TLC plate needs to be preserved for further analysis or staining.
By understanding the chemical principles that underpin these visualization techniques, researchers can make informed decisions that enhance the accuracy and efficiency of their synthetic workflows. This guide serves as a foundational resource for scientists and professionals in the field of drug development, empowering them to select the most appropriate tools for their analytical needs.
References
-
Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
TLC stains for amines. ChemicalDesk.Com. [Link]
-
Separation of Amino Acids by Thin Layer Chromatography (Theory). Amrita Virtual Lab. [Link]
-
Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. [Link]
-
Identification of amino acids on thin layer chromatograms by modified ninhydrin reagent. [Link]
-
Ninhydrin. Wikipedia. [Link]
-
2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
ON THE MECHANISM OF THE REACTION OF NINHYDRIN WITH α-AMINO ACIDS. Journal of Biological Chemistry. [Link]
-
Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
TLC stains. [Link]
-
TLC Stains. [Link]
-
Magic Formulas: TLC Stains. University of Rochester. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
VanVeller Lab Resources. University of Illinois Chicago. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. TLC stains [reachdevices.com]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. epfl.ch [epfl.ch]
- 6. Magic Formulas [chem.rochester.edu]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Reference Standard Spectra & Comparison Guide: N-Cbz-L-Valine Methyl Ester
Executive Summary
N-Cbz-L-valine methyl ester is a critical intermediate in peptide synthesis, distinguished by its orthogonality to acid-labile (Boc) and base-labile (Fmoc) protecting groups.[1] Unlike its counterparts, the Carbobenzyloxy (Cbz or Z) group requires catalytic hydrogenolysis or strong acid (HBr/AcOH) for removal, making this compound essential for strategies requiring the preservation of acid/base-sensitive side chains during multi-step synthesis.[1]
This guide provides a definitive spectral reference, a comparative stability analysis against Boc/Fmoc alternatives, and a self-validating synthesis protocol.
Part 1: Structural Identity & Reference Spectra
Molecular Specifications
-
IUPAC Name: Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-methylbutanoate[2]
-
Molecular Formula:
-
Molecular Weight: 265.31 g/mol
-
Key Functional Groups: Carbamate (Cbz), Methyl Ester, Isopropyl side chain.[1]
Nuclear Magnetic Resonance (NMR) Standards
Solvent:
The
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Aromatic (Ph) | 7.30 – 7.40 | Multiplet (m) | 5H | - | Cbz Phenyl ring overlap. |
| NH (Amide) | 5.35 | Doublet (d) | 1H | ~8.5 | Exchangeable; broadens in wet solvent. |
| Benzylic | 5.11 | Singlet (s) | 2H | - | Diagnostic peak for Cbz protection. |
| 4.32 | dd | 1H | 8.5, 4.5 | Chiral center proton. | |
| Ester | 3.74 | Singlet (s) | 3H | - | Sharp singlet; distinct from free acid. |
| 2.15 | Multiplet (m) | 1H | - | Valine isopropyl methine. | |
| 0.96 / 0.90 | Doublets (dd) | 6H | ~6.8 | Diastereotopic methyl groups. |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet
-
3330 cm
: N-H stretch (Carbamate). -
1740 cm
: C=O stretch (Methyl Ester) – Typically the stronger carbonyl peak. -
1715 cm
: C=O stretch (Carbamate/Cbz) – Often appears as a shoulder or distinct peak slightly lower than the ester. -
1530 cm
: N-H bend (Amide II). -
695 & 735 cm
: Mono-substituted benzene ring deformation (Cbz signature).
Mass Spectrometry (ESI-MS)
- : m/z 266.1
- : m/z 288.1
-
Fragmentation (EI):
-
m/z 91: Tropylium ion (
) – Base peak, confirms Benzyl group. -
m/z 206: Loss of methoxycarbonyl (
).
-
Part 2: Comparative Analysis (The Orthogonality Matrix)
The choice between Cbz, Boc, and Fmoc variants of Valine methyl ester is dictated by the deprotection strategy required for the next step in synthesis.
Stability & Deprotection Guide
| Feature | N-Cbz-L-Val-OMe | N-Boc-L-Val-OMe | N-Fmoc-L-Val-OMe |
| N-Protecting Group | Carbobenzyloxy (Z) | tert-Butyloxycarbonyl | 9-Fluorenylmethoxycarbonyl |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) | High (Stable to TFA) |
| Base Stability | High (Stable to TEA/DIEA) | High | Low (Cleaved by Piperidine) |
| Deprotection Reagent | 50% TFA in DCM | 20% Piperidine in DMF | |
| Primary Use Case | "Permanent" protection in liquid phase; orthogonal to Boc/Fmoc.[2] | Solid-phase synthesis (Merrifield).[3] | Solid-phase synthesis (Standard). |
Decision Logic Pathway
The following diagram illustrates the orthogonality logic. Use this to confirm if N-Cbz is the correct choice for your pathway.
Figure 1: Decision matrix for selecting N-terminal protection based on reaction conditions.
Part 3: Experimental Validation Protocols
Synthesis of N-Cbz-L-Valine Methyl Ester
Objective: Synthesize the target from L-Valine Methyl Ester HCl using Cbz-Cl.
Reagents:
-
L-Valine Methyl Ester Hydrochloride (1.0 eq)[4]
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Triethylamine (
) (2.2 eq) or (excess) -
Dichloromethane (DCM) (Solvent)
Protocol:
-
Dissolution: Suspend L-Valine Methyl Ester HCl (10 mmol) in dry DCM (50 mL) at 0°C under
. -
Neutralization: Add
(22 mmol) dropwise. The solution will clear as the free amine is liberated. -
Acylation: Add Cbz-Cl (11 mmol) dropwise over 15 minutes, maintaining temperature < 5°C to prevent racemization.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
TLC Target: Disappearance of baseline amine; appearance of UV-active spot (
).
-
-
Workup: Wash organic layer with 1M HCl (2x), Sat.
(2x), and Brine (1x). -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexane if necessary.
Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in
; B: 0.1% TFA in MeCN. -
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Cbz aromatic).
-
Acceptance Criteria: Single peak >98% area; retention time shift relative to free valine methyl ester.
Part 4: Troubleshooting & Impurity Profiling
| Issue | Observation | Root Cause | Corrective Action |
| Racemization | Split peaks in chiral HPLC; lower melting point. | Base added too quickly or temp > 0°C during Cbz-Cl addition. | Keep temp < 0°C during addition; use |
| Dipeptide Formation | MS shows dimer ( | Free amine reacted with activated ester species (rare with Cbz-Cl). | Ensure dilute conditions; add Cbz-Cl slowly. |
| Incomplete Reaction | TLC shows baseline spot.[3] | HCl salt not fully neutralized. | Verify pH > 8 before adding Cbz-Cl. |
| Hydrolysis | NMR shows broad OH peak >10 ppm; loss of OMe singlet. | Ester hydrolysis during workup.[3] | Avoid strong base washes; keep workup cold and rapid. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 726987, N-Carbobenzoxy-L-valine. Retrieved from [Link](Note: Core spectral data extrapolated to methyl ester derivative via standard shift increments).
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc and Cbz). Retrieved from [Link]
-
SpectraBase. L-Valine, N-(2-chlorobenzoyl)-, methyl ester Spectral Data. Retrieved from [Link]
Sources
A Researcher's Guide to the Optical Rotation of N-Protected L-Valine Methyl Esters
In the field of peptide synthesis and chiral drug development, the stereochemical integrity of amino acid derivatives is paramount. The specific optical rotation, [α], is a fundamental physical constant used to confirm the enantiomeric purity of chiral molecules like N-benzyloxycarbonyl-L-valine methyl ester (Z-L-Val-OMe). This guide provides an in-depth comparison of the optical rotation of Z-L-Val-OMe with other commonly used N-protected valine derivatives, supported by a robust experimental protocol for its accurate determination.
The Principle of Optical Rotation and Its Importance
Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[1][2] This rotation is measured using a polarimeter, and the observed rotation (α) is dependent on the compound's structure, concentration, the length of the light path, temperature, solvent, and the wavelength of the light used.[3][4] The specific rotation is a standardized value calculated using the formula:
[α]Tλ = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ refers to the wavelength of light (typically the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.[3]
A consistent specific rotation value is a critical quality attribute, indicating high enantiomeric purity. Any significant deviation can signal the presence of the undesired D-enantiomer or other optically active impurities.
Comparative Analysis of N-Protected Valine Derivatives
The choice of an N-terminal protecting group can influence the physical properties of an amino acid derivative, including its specific rotation. The electronic and steric nature of the protecting group alters the molecule's overall electron distribution and conformation, thereby affecting its interaction with plane-polarized light.
Below is a comparative summary of the specific rotation values for Z-L-Valine and its common alternatives, Boc-L-Valine and Fmoc-L-Valine. Note that the esterification to form the methyl ester (OMe) will further alter these values. The data for the parent N-protected amino acids provides a crucial reference point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Specific Rotation ([α]20D) | Conditions |
| Z-L-Valine | C₁₃H₁₇NO₄ | 251.28 | +4.2 ± 0.5° | c = 2 in chloroform[5] |
| -4° | c = 2 in acetic acid[5] | |||
| Boc-L-Valine | C₁₀H₁₉NO₄ | 217.26 | -6.2 ± 0.5° | c = 1% in acetic acid[6] |
| Fmoc-L-Valine | C₂₀H₂₁NO₄ | 339.39 | Not specified | Data not available in provided search results. |
Insight & Causality: The data highlights a critical aspect of polarimetry: solvent dependence. Z-L-Valine exhibits a positive rotation in chloroform but a negative rotation in acetic acid.[5] This phenomenon, known as the solvent effect, arises from differing interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the solute and solvent molecules. These interactions can stabilize different conformers of the chiral molecule, each with a unique contribution to the overall optical rotation. Therefore, it is imperative to perform and report measurements under strictly controlled and consistent solvent conditions for data to be comparable and reproducible.
Experimental Protocol for Determining Specific Rotation
This protocol provides a self-validating workflow for the accurate measurement of the optical rotation of Z-L-Val-OMe.
3.1. Materials and Equipment
-
High-purity Z-L-Val-OMe
-
Spectroscopic grade solvent (e.g., Chloroform or Acetic Acid)
-
Polarimeter (with Sodium D-line lamp, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Analytical balance (± 0.0001 g)
-
Volumetric flask (Class A, e.g., 10 mL)
-
Syringes and filters for sample clarification (if necessary)
3.2. Workflow Diagram
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Z-Val-OMe for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of Z-Val-OMe (N-benzyloxycarbonyl-L-valine methyl ester), moving beyond generic safety data sheet recommendations to offer a complete operational and disposal plan.
Understanding this compound: A Profile of the Compound
This compound is a protected amino acid derivative commonly used in peptide synthesis and as a research chemical. Its structure consists of the amino acid L-valine, with its amino group protected by a benzyloxycarbonyl (Cbz or Z) group and its carboxylic acid end esterified with a methyl group. While not classified as acutely toxic, it is a chemical substance that requires respectful and informed handling to mitigate any potential risks.[1][2] The primary concerns with compounds of this nature are skin and respiratory irritation upon direct contact with the solid form.[3]
Before delving into the disposal protocol, it is crucial to understand the chemical rationale behind the recommended procedures. The two key functionalities to consider for inactivation are the methyl ester and the benzyloxycarbonyl (Cbz) protecting group.
-
Methyl Ester: This group is susceptible to hydrolysis under alkaline conditions, a reaction known as saponification. This process converts the ester into a carboxylate salt and methanol.[4][5]
-
Benzyloxycarbonyl (Cbz) Group: While the Cbz group can be removed under specific conditions such as catalytic hydrogenolysis or strong acids, these methods are often hazardous and not practical for routine laboratory waste disposal.[2] Alkaline hydrolysis, the chosen method for inactivating the methyl ester, is generally not harsh enough to cleave the stable Cbz group.
Therefore, the core of our disposal strategy will be the saponification of the methyl ester, which effectively transforms the organic-soluble this compound into a water-soluble carboxylate salt, significantly reducing its potential for environmental persistence and facilitating its disposal.
Hazard and Personal Protective Equipment (PPE) Summary
A proactive approach to safety is paramount when handling any chemical. Below is a summary of the known hazards and the necessary personal protective equipment.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Skin Irritant[2][3] | Nitrile gloves, Lab coat |
| Respiratory Irritant (as dust)[2][3] | Use in a well-ventilated area or fume hood. If weighing out the solid, a dust mask or respirator may be necessary. |
| Eye Irritant[3] | Safety glasses or goggles |
The Disposal Workflow: A Visual Guide
The following diagram illustrates the step-by-step process for the safe disposal of this compound, from initial handling to final waste stream management.
Caption: this compound Disposal Workflow
Detailed, Step-by-Step Disposal Protocol
This protocol is designed for the chemical inactivation of small quantities of this compound typically found in a research laboratory setting.
Materials Required:
-
This compound waste (solid or in a compatible organic solvent)
-
1M Sodium Hydroxide (NaOH) or 1M Potassium Hydroxide (KOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
pH paper or a calibrated pH meter
-
Appropriate glass beaker or flask
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE) as outlined above
Experimental Protocol:
-
Preparation and Safety Precautions:
-
Don the appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Perform the entire procedure in a well-ventilated chemical fume hood.
-
-
Dissolution of this compound:
-
If your this compound waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent such as ethanol or methanol. The goal is to create a solution that will be miscible with the aqueous base.
-
If your this compound is already in a compatible organic solvent, you may proceed to the next step.
-
-
Chemical Inactivation via Saponification:
-
In a suitable glass beaker or flask, add the this compound solution.
-
While stirring, slowly add an excess of 1M NaOH or 1M KOH solution. A general rule of thumb is to use at least 2-3 molar equivalents of the base relative to the amount of this compound. For small, unquantified amounts of residual waste, adding a volume of 1M base solution roughly equal to the volume of the this compound solution is a practical approach.
-
Continue stirring the mixture at room temperature for at least 2 hours to ensure the saponification reaction goes to completion. For larger quantities or if you are unsure about the reaction's progress, leaving it to stir overnight is a safe option.
-
After the reaction time, check the pH of the solution using pH paper or a pH meter. The pH should be greater than 12, indicating an excess of base and confirming that the conditions were appropriate for hydrolysis.
-
-
Neutralization:
-
Slowly add 1M HCl to the reaction mixture while continuing to stir. Be cautious as the neutralization of a strong base with a strong acid is an exothermic reaction.
-
Monitor the pH of the solution. Continue adding the acid dropwise until the pH of the solution is between 6 and 8.[6]
-
-
Final Disposal of the Aqueous Waste:
-
The resulting solution contains the sodium or potassium salt of N-benzyloxycarbonyl-L-valine, methanol, benzyl alcohol (from any potential Cbz group cleavage, though unlikely under these mild conditions), and sodium or potassium chloride. These components, at the low concentrations expected from this procedure, are generally considered to be of low toxicity.[7][8][9]
-
This neutralized aqueous solution can typically be disposed of down the sanitary sewer, provided it complies with your local and institutional regulations for non-hazardous chemical waste.[4][5][6] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal. [10][11] Do not dispose of any chemical waste without prior approval from your EHS department.
-
Spill and Decontamination Procedures
In the event of a spill of solid this compound, it is important to avoid generating dust.
-
For Small Spills:
-
Wearing your PPE, gently cover the spill with absorbent paper towels.
-
Dampen the paper towels with water to prevent the powder from becoming airborne.
-
Carefully wipe up the spill, working from the outside in.
-
Place the contaminated paper towels in a sealed bag and dispose of them as solid chemical waste through your institution's EHS program.
-
-
Decontamination of Surfaces:
-
After handling this compound or cleaning a spill, decontaminate the work surface.
-
Wipe the area with a detergent solution, followed by a rinse with water. Some protocols also recommend a final wipe with a dilute bleach solution.[12]
-
Trustworthiness and Self-Validation
The protocol described above is a self-validating system. The pH checks at the end of the saponification and neutralization steps provide clear indicators of the reaction's progress and completion. By ensuring the pH is above 12 after the addition of the base, you confirm that the conditions for hydrolysis have been met. Subsequently, neutralizing the solution to a pH between 6 and 8 ensures that the final waste stream is not corrosive and is suitable for the next stage of disposal, pending local regulations.
By adhering to this comprehensive guide, you are not only ensuring the safe and compliant disposal of this compound but also contributing to a culture of safety and environmental responsibility within your laboratory.
References
-
Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). (2024, April 11). YouTube. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Caltech GPS. Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]
-
Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
- Google Patents. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
-
SB-PEPTIDE. Peptide decontamination guidelines. Retrieved from [Link]
-
Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). (2023, November 23). PubMed. Retrieved from [Link]
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
- Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters.
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]
-
Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). (2023, November 23). MDPI. Retrieved from [Link]
-
toxicology of benzyl alcohol in pharmaceutical manufacturing. ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]
-
Toxicology of benzyl alcohols: a QSAR analysis. PubMed. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. epfl.ch [epfl.ch]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]
- 9. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. researchgate.net [researchgate.net]
Navigating the Safe Handling of Z-Val-OMe: A Guide to Personal Protective Equipment
In the landscape of drug discovery and peptide synthesis, the precision of our science must be matched by an unwavering commitment to safety. Z-Val-OMe (N-benzyloxycarbonyl-L-valine methyl ester), a common building block in these fields, requires meticulous handling to ensure the well-being of our researchers. While not classified as acutely hazardous, its potential as a skin, eye, and respiratory irritant necessitates a comprehensive personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe utilization of this compound in the laboratory.
Foundational Risk Assessment: Understanding the "Why"
Before we glove up, it is crucial to understand the nature of the substance we are handling. This compound is typically a solid, often a fine powder. The primary routes of exposure are through inhalation of airborne particles, direct skin contact, and eye contact. While extensive toxicological data for this compound specifically is not widely available, data from the closely related compound N-benzyloxycarbonyl-L-valine (Z-Val-OH) indicates a clear potential for irritation.[1] As seasoned scientists, we operate on the principle of "as low as reasonably practicable" (ALARP) for exposure. Therefore, our PPE choices are designed to create a robust barrier against these potential hazards.
Table 1: Hazard Summary and Primary Exposure Routes for this compound
| Hazard Type | Potential Effect | Primary Exposure Route(s) |
| Respiratory | May cause respiratory tract irritation.[1] | Inhalation of dust |
| Dermal | Causes skin irritation.[1] | Direct contact with skin |
| Ocular | May cause eye irritation. | Direct contact with eyes |
The Core Arsenal: Your Essential PPE for this compound
The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the scale and nature of the work being performed. Below, we detail the essential PPE and the rationale for its use.
Eye and Face Protection: The First Line of Defense
Accidental splashes or the generation of airborne dust can lead to serious eye irritation.
-
Standard Laboratory Use (mg to low gram scale): ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Large Scale Operations (>10g) or High-Dust Potential: Chemical splash goggles are mandatory to provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[1]
Skin and Body Protection: An Impermeable Barrier
Direct contact with this compound can cause skin irritation.[1] A multi-layered approach to skin protection is best practice.
-
Gloves: Nitrile gloves are the standard choice, offering good chemical resistance and dexterity. Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's guidelines.[1]
-
Lab Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a polyester/cotton blend) must be worn at all times. This protects your personal clothing and underlying skin from contamination.
Respiratory Protection: Guarding Against the Unseen
The inhalation of fine powders is a significant, and often underestimated, risk.
-
Small-Scale Handling in a Ventilated Area: When handling small quantities (milligrams) in a well-ventilated area or a chemical fume hood, specific respiratory protection may not be required.
-
Weighing and Transfer Operations (Gram Scale): Any procedure that can generate dust, such as weighing or transferring the powder, should be performed in a chemical fume hood or a designated powder handling enclosure. If this is not feasible, a NIOSH-approved N95 dust mask is the minimum respiratory protection required.
-
Large-Scale or Bulk Handling: For handling larger quantities where significant dust generation is likely, a half-mask respirator with P100 particulate filters is recommended.[2]
Table 2: Recommended PPE Levels for Handling this compound
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing (<1g in fume hood) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing (1-10g) / Transfers | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Dust Mask (if not in hood) |
| Large Scale (>10g) / Bulk Handling | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Half-mask respirator with P100 filters |
Operational Blueprint: Step-by-Step Safety Protocols
Trust in our safety protocols is built on clear, repeatable actions. Follow these steps to ensure a safe workflow.
Preparation and Donning PPE
-
Inspect Your Workspace: Ensure the work area is clean, uncluttered, and that all necessary safety equipment (spill kit, eyewash station, safety shower) is accessible.
-
Don PPE in Order:
-
Lab Coat
-
Respiratory Protection (if required)
-
Eye and Face Protection
-
Gloves (don last)
-
Safe Handling of this compound
-
Minimize Dust: Whenever possible, handle this compound in a chemical fume hood. When transferring the solid, do so slowly and close to the work surface to minimize the generation of airborne dust.
-
Use Appropriate Tools: Utilize spatulas and weighing papers appropriate for the quantity being handled.
-
Immediate Cleanup: Clean up any spills immediately using appropriate methods (see Section 4).
Doffing and Disposal of Contaminated PPE
-
Remove PPE Carefully: Doff PPE in the reverse order of donning, taking care not to contaminate yourself.
-
Gloves
-
Eye and Face Protection
-
Lab Coat
-
Respiratory Protection (if worn)
-
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]
Contingency Planning: Spill and Exposure Response
Minor Spills (Solid)
-
Alert Colleagues: Inform others in the immediate area.
-
Don Appropriate PPE: As outlined in Table 2 for the quantity spilled.
-
Contain and Clean: Gently sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., water or ethanol) and wipe dry.
Skin Exposure
-
Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with this compound.
-
Wash Affected Area: Wash the skin thoroughly with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Eye Exposure
-
Flush Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3]
-
Seek Medical Attention: Promptly seek medical evaluation.
Responsible Disposal: A Commitment to Environmental Stewardship
Contaminated PPE and this compound waste must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Unused this compound and spill cleanup materials should be collected in a clearly labeled hazardous waste container for disposal by your institution's environmental health and safety department. Do not dispose of this compound down the drain.[2]
Visualizing the Workflow: PPE Selection for this compound
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection flowchart for handling this compound.
References
-
Redox. (2022, July 1). Safety Data Sheet L-Valine. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
